Methyl Lucidenate E2
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H42O8 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C30H42O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19-20,26,33H,9-14H2,1-8H3/t15-,17-,19+,20+,26-,28+,29+,30+/m1/s1 |
InChI Key |
GWCYTRLXOGOLBZ-JWPMPFJRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Methyl Lucidenate E2: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl Lucidenate E2, a bioactive triterpenoid (B12794562) isolated from natural sources. The document details its origins, summarizes key quantitative data, provides comprehensive experimental protocols for its isolation and purification, and visualizes the associated processes and biological pathways.
Introduction to this compound
This compound is a lanostane-type triterpenoid, a class of complex chemical compounds derived from a thirty-carbon precursor.[1][2][3] It is a derivative of lucidenic acid and is primarily recognized for its presence in the medicinal mushroom Ganoderma lucidum.[1][4] Triterpenoids from this fungus have attracted significant scientific interest due to their diverse and potent pharmacological activities.[2][4] Research has highlighted that this compound possesses several potential therapeutic properties, including neuroprotective, immunomodulatory, anti-hyperlipidemic, and anti-viral effects.[2][3][4] Its specific biological activities, such as the inhibition of acetylcholinesterase, enhancement of macrophage activity, and inhibition of adipocyte differentiation, mark it as a promising candidate for further investigation in drug development.[2][3][4]
Natural Sources
The principal and most widely documented natural source of this compound is the fruiting body of the fungus Ganoderma lucidum, an organism with a long history of use in traditional Asian medicine, where it is commonly known as Lingzhi or Reishi.[4][5][6] While G. lucidum is the primary source, other species within the Ganoderma genus are also known to produce a wide array of lucidenic acids and their derivatives.[3][5][7] Lucidenic acids have also been identified in non-Ganoderma species such as Amauroderma rugosum and Homalium zeylanicum, although this compound itself is most closely associated with G. lucidum.[3]
Quantitative Data
Quantitative analysis is crucial for the standardization and development of natural products. The yield of this compound can vary based on the specific strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methodologies employed.[4] High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying these compounds.[5]
Table 1: Quantitative Analysis of Related Compounds in Ganoderma lucidum Note: Specific yield data for this compound is often reported within the broader context of its corresponding acid, Lucidenic Acid E2.
| Parameter | Value | Reference |
| Starting Material | Dried fruiting bodies of Ganoderma lucidum | [4][5] |
| Extraction Method | Grain alcohol extraction | [2] |
| Lucidenic Acid E2 Content | 2.246 - 3.306 mg/g of extract | [2] |
Table 2: Summary of In Vitro Biological Activity This table summarizes key quantitative findings related to the biological potency of this compound.
| Biological Activity | Assay Target | Metric | Value / Result | Reference |
| Neuroprotection | Acetylcholinesterase | IC₅₀ | 17.14 ± 2.88 µM | [3][5][8] |
| Anti-viral Activity | Epstein-Barr Virus Early Antigen (EBV-EA) Induction in Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [6][9][10] |
Isolation and Purification Protocol
The isolation of this compound from Ganoderma lucidum is a multi-step process that involves solvent extraction followed by a series of chromatographic techniques to separate the compound from a complex mixture of other triterpenoids and metabolites.[4][11]
General Isolation Workflow
The overall process for isolating this compound is depicted in the workflow diagram below.
References
- 1. Buy this compound [smolecule.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Ganoderma lucidum as a Source of Methyl Lucidenate E2: Isolation, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a mushroom highly esteemed in traditional Asian medicine for centuries, is a prolific source of bioactive compounds, primarily triterpenoids and polysaccharides.[1][2] Among the diverse array of lanostane-type triterpenoids isolated from this fungus, Methyl Lucidenate E2 has emerged as a compound of significant scientific interest.[1][3] Triterpenoids from G. lucidum are recognized for their broad spectrum of pharmacological activities, and this compound is no exception.[3][4] Preliminary research highlights its potential as an immunomodulatory, anti-hyperlipidemic, neuroprotective, anti-viral, and anti-cancer agent.[3][4][5]
This technical guide provides a comprehensive overview of this compound, focusing on its isolation from Ganoderma lucidum, its known biological activities, and the molecular pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development of this promising natural product.
Biological Activities and Signaling Pathways
This compound and its closely related compounds exhibit a range of biological activities by modulating key cellular signaling pathways. While specific research on this compound is still developing, data from the broader class of Ganoderma triterpenoids provide a strong framework for understanding its mechanisms of action.[1][6][7]
Anti-Inflammatory and Immunomodulatory Effects Extracts of G. lucidum rich in triterpenoids have been demonstrated to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] The primary molecular mechanisms implicated in these effects are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] By preventing the translocation of NF-κB to the nucleus, these compounds downregulate the expression of numerous pro-inflammatory genes.[1]
Caption: Proposed inhibition of the NF-κB signaling pathway.[1]
Anticancer Effects Ganoderma triterpenoids, including compounds structurally similar to this compound, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[4][7] A key mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] This is often achieved through the suppression of pro-survival signaling pathways like the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases.[7]
Caption: PI3K/Akt signaling modulation by Ganoderma triterpenoids.[6]
Anti-Viral and Neuroprotective Activity this compound has shown potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), suggesting potential as an anti-viral and cancer chemopreventive agent.[3][5][8] Furthermore, it has demonstrated the ability to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, indicating a potential therapeutic application for neurodegenerative conditions like Alzheimer's disease.[5]
Quantitative Data Summary
The yield of this compound and related compounds can vary based on the G. lucidum source and the extraction methodology.[3] The following tables summarize key quantitative data reported in the literature.
Table 1: Yield of Lucidenic Acids from Ganoderma lucidum
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Dried and powdered fruiting bodies of Ganoderma lucidum | General |
| Lucidenic Acid E2 Content | 2.246 mg/g to 3.306 mg/g of grain alcohol extract | [9] |
| Total Triterpenoid (B12794562) Yield (UAE) | 9.5768 mg/g | [10] |
| Total Triterpenoid Yield (HWE) | 3.687 mg/g | [10] |
| Total Triterpenoid Yield (Ethanol Maceration) | 0.59% |[11] |
UAE: Ultrasound-Assisted Extraction; HWE: Hot Water Extraction.
Table 2: Cytotoxicity (IC₅₀) of Ganoderma lucidum Triterpenoids on Various Cancer Cell Lines Note: Data for this compound is limited; this table includes data from closely related compounds to provide a comparative overview.
| Compound/Extract | Cancer Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
|---|---|---|---|---|
| Ganoderic Acid A | PC-3 (Prostate) | > 100 | 48 | [2] |
| Lucidenic Acid A | PC-3 (Prostate) | 70.8 | 48 | [2] |
| Lucidenic Acid N | P388 (Leukemia) | 21.5 | Not Specified | [2] |
| Ganoderic Acid DM | MCF-7 (Breast) | 25 | 72 | [12] |
| Ganoderic Acid DM | Caco-2 (Colon) | 50 | 72 |[12] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation of this compound and for key in vitro biological assays.
Protocol 1: Isolation and Purification of this compound
This multi-step process involves solvent extraction followed by several chromatographic purification stages.[3]
Caption: General workflow for the isolation of this compound.[3]
1. Starting Material Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the material into a fine powder (e.g., 10-80 mesh) to increase the surface area for extraction.[13]
2. Extraction:
-
Method A: Ethanol Maceration: [11]
-
Suspend the powdered G. lucidum (e.g., 1 g) in 95% ethanol (e.g., 40 mL).
-
Agitate gently at room temperature for a specified duration (e.g., 6 hours).
-
Repeat the extraction process on the solid residue to maximize yield.
-
3. Concentration:
-
Filter the resulting extracts to remove solid plant material.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50-60°C to obtain a crude extract.[13]
4. Fractionation and Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute with a gradient of solvents, typically a hexane-ethyl acetate (B1210297) system, to separate fractions based on polarity.[12]
-
-
Size-Exclusion Chromatography:
-
Further purify the triterpenoid-rich fractions using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to separate compounds by molecular size.[3]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Achieve final purification using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase such as methanol/water or acetonitrile/water to isolate this compound to a high degree of purity (>95%).[3]
-
Protocol 2: In Vitro Cytotoxicity (MTS Assay)
This colorimetric assay determines the effect of a compound on cancer cell viability.[7]
1. Cell Seeding:
-
Harvest cancer cells from a logarithmic growth phase culture.
-
Perform a cell count and assess viability (e.g., via trypan blue exclusion).
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]
-
Incubate overnight (~12-16 hours) at 37°C with 5% CO₂ to allow for cell attachment.[6]
2. Compound Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (medium with DMSO).[7]
3. Incubation and Measurement:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
4. Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the log of the compound concentration.
Caption: Workflow for in vitro anticancer drug screening.[6]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., around the IC₅₀ value) for a specified time (e.g., 24 hours).
2. Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the collected cells with cold phosphate-buffered saline (PBS).[16]
3. Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16][17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Distinguish cell populations:
Protocol 4: Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[7]
1. Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Caspase-3, PARP) overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
4. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[7]
Conclusion
This compound, a triterpenoid from Ganoderma lucidum, represents a promising natural product with a wide array of potential therapeutic applications.[3] Its demonstrated anti-inflammatory, anticancer, and anti-viral activities, mediated through the modulation of critical signaling pathways like NF-κB and PI3K/Akt, provide a strong rationale for its continued investigation.[1][6] The detailed protocols and compiled data in this guide offer a foundational resource for researchers and drug development professionals to systematically explore the full therapeutic potential of this compound in preclinical and, eventually, clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]
- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Methyl Lucidenate E2: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic properties. As research into natural product-based pharmaceuticals continues to expand, a thorough understanding of the biosynthetic pathways of such compounds is paramount for their sustainable production and potential synthetic biology applications. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols employed in the elucidation of this complex pathway.
The Core Biosynthetic Pathway: From Acetyl-CoA to the Lanostane (B1242432) Skeleton
The biosynthesis of this compound begins with the universal precursor for all isoprenoids, acetyl-CoA, and proceeds through the mevalonate (B85504) (MVA) pathway to generate the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields squalene. Squalene then undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256), the linear precursor to a vast array of triterpenoids.[1]
The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol (B1674476) synthase (LS), which orchestrates a series of protonations, cyclizations, and rearrangements to form the tetracyclic lanostane skeleton of lanosterol.[1] This step represents a key branch point in triterpenoid biosynthesis in Ganoderma lucidum, leading to the production of various bioactive compounds, including ganoderic acids and lucidenic acids.
The Role of Cytochrome P450 Monooxygenases in Tailoring the Lanostane Scaffold
Following the formation of lanosterol, a series of oxidative modifications, including hydroxylations, oxidations, and carboxylations, are carried out by a diverse family of heme-thiolate enzymes known as cytochrome P450 monooxygenases (CYPs).[2][3][4] These enzymes are responsible for the vast structural diversity of triterpenoids found in Ganoderma lucidum. The specific oxidation pattern of the lanostane skeleton is what ultimately determines the identity and biological activity of the final triterpenoid product.
While the complete enzymatic cascade leading to this compound has not been fully elucidated, studies on the biosynthesis of related ganoderic and lucidenic acids have identified several candidate CYP genes.[2][3][4] The functional characterization of these CYPs through heterologous expression in hosts like Saccharomyces cerevisiae has been instrumental in piecing together the intricate puzzle of triterpenoid biosynthesis in G. lucidum.[2][4] It is hypothesized that a specific set of CYPs sequentially hydroxylate and oxidize the lanosterol backbone at various positions to yield Lucidenic Acid E2. The final step in the formation of this compound is the methylation of the carboxylic acid group of Lucidenic Acid E2, a reaction likely catalyzed by a methyltransferase.
Quantitative Data
The following tables summarize key quantitative data related to the analysis of lucidenic acids in Ganoderma lucidum.
Table 1: Quantitative Analysis of Lucidenic Acid E2 in Ganoderma lucidum
| Sample Type | Extraction Method | Compound | Concentration (mg/g of extract) | Reference |
| G. lucidum fruiting bodies | Grain alcohol extraction | Lucidenic Acid E2 | 2.246 - 3.306 | [5] |
Table 2: Inhibitory Activity of this compound
| Target | Assay | IC₅₀ Value (µM) | Reference |
| Acetylcholinesterase | Enzymatic | 17.14 ± 2.88 | [6] |
Experimental Protocols
General Protocol for the Extraction and Isolation of Triterpenoids from Ganoderma lucidum
This protocol outlines a general procedure for the extraction and isolation of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
-
Preparation of Fungal Material: Air-dry the fruiting bodies of Ganoderma lucidum at room temperature and grind them into a fine powder.
-
Extraction: Perform exhaustive extraction of the powdered material with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature.[6]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Chromatographic Purification: Subject the triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Final Purification: Further purify the pooled fractions containing the compound of interest using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[6]
Protocol for Heterologous Expression of Ganoderma lucidum Cytochrome P450s in Saccharomyces cerevisiae
This protocol describes the general workflow for the functional characterization of G. lucidum CYP enzymes in yeast.
-
Gene Cloning: Isolate the target CYP gene from G. lucidum cDNA and clone it into a yeast expression vector.
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain.
-
Cultivation and Induction: Grow the recombinant yeast culture and induce the expression of the CYP enzyme.
-
Substrate Feeding: Feed the yeast culture with a precursor substrate, such as lanosterol or a downstream intermediate.
-
Metabolite Extraction: After a period of incubation, extract the metabolites from the yeast culture.
-
Product Analysis: Analyze the extracted metabolites using techniques like HPLC, LC-MS, and NMR to identify the products of the enzymatic reaction.[2][4]
Protocol for Quantitative Analysis of this compound by HPLC-DAD
This protocol provides a method for the quantitative determination of this compound in Ganoderma lucidum extracts.[6]
-
Instrumentation: Utilize a high-performance liquid chromatograph equipped with a diode-array detector (DAD) and a C18 reversed-phase analytical column.
-
Chemicals and Standards: Use HPLC-grade acetonitrile, water (acidified with 0.1% acetic or phosphoric acid), and methanol. A certified reference standard of this compound is required.
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol and create a series of working standards by dilution.
-
Preparation of Sample Solution: Accurately weigh a known amount of the dried Ganoderma lucidum extract, dissolve it in methanol with the aid of sonication, and filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 252 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Pathway and Workflows
To better illustrate the complex processes described, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of this compound.
Caption: Workflow for CYP characterization.
Conclusion
The biosynthesis of this compound is a complex, multi-step process that originates from primary metabolism and culminates in a series of specific oxidative modifications of the lanosterol skeleton by cytochrome P450 enzymes. While the overarching pathway is understood, the precise sequence of enzymatic reactions and the specific CYPs responsible for the final steps in Lucidenic Acid E2 formation remain an active area of investigation. The experimental protocols outlined in this guide, particularly those involving heterologous expression and advanced analytical techniques, are crucial for the continued elucidation of this and other triterpenoid biosynthetic pathways. A complete understanding of this pathway will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Immunomodulatory and Pharmacological Landscape of Methyl Lucidenate E2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a molecule of burgeoning interest in the scientific community for its diverse pharmacological properties.[1][2] Triterpenoids derived from Ganoderma lucidum have a long-standing history in traditional medicine, and modern research is beginning to elucidate the mechanisms behind their therapeutic potential.[1][3] This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on its immunomodulatory, neuroprotective, anti-inflammatory, and antiviral effects. Where direct evidence for this compound is limited, data from closely related lucidenic acid derivatives are presented to provide a broader context for its potential biological activities.[1] This document details quantitative data, experimental methodologies, and the signaling pathways implicated in its mechanism of action to support further research and drug development.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the biological activities of this compound and a closely related analogue, Lucidenic Acid E2. This data provides a snapshot of its potency in various in vitro and in vivo models.
Table 1: In Vitro Quantitative Data for this compound
| Biological Activity | Assay | Target/Cell Line | Quantitative Metric | Value | Reference |
| Neuroprotective | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 17.14 ± 2.88 µM | [2][4][5][6] |
| Antiviral | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [4] |
Table 2: In Vivo Quantitative Data for a Structurally Related Compound: Lucidenic Acid E2
| Compound | Assay | Animal Model | Metric | Result | Reference |
| Lucidenic Acid E2 | TPA-Induced Ear Inflammation | Mouse | ID50 | 0.11 mg/ear | [4] |
Note: There is currently a lack of specific in vivo quantitative data for this compound in the public domain. The data for Lucidenic Acid E2 is presented as the closest available structural and functional analog.[4]
Key Pharmacological Properties and Mechanisms of Action
Immunomodulatory and Anti-inflammatory Effects
This compound has demonstrated potential as an immunomodulatory agent, capable of influencing immune cell responses and mitigating inflammatory processes.[1][7] While direct mechanistic studies on this compound are still emerging, research on related Ganoderma triterpenoids suggests that its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1][5]
One proposed mechanism involves the induction of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[2] By upregulating HO-1, this compound may help to resolve inflammation and protect cells from oxidative stress.[2] Furthermore, studies on structurally similar compounds have shown significant reductions in the secretion of pro-inflammatory cytokines like IL-1β and TNF-α, as well as the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1]
Proposed Inhibition of the NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Effects
The neuroprotective potential of this compound has been primarily attributed to its inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine (B1216132).[2][4][5] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing conditions like Alzheimer's disease.[4][5] The reported IC50 value of 17.14 ± 2.88 µM indicates a moderate potency for this activity.[2][4][5][6]
Beyond direct enzyme inhibition, it is hypothesized that the neuroprotective effects of this compound may also stem from its antioxidant and anti-inflammatory properties, potentially through the modulation of pathways like Nrf2, PI3K/Akt, and MAPK, which are crucial for neuronal survival and protection against oxidative stress.[5]
Inhibition of Acetylcholinesterase
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Antiviral Activity
This compound has demonstrated potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells.[4] The lytic cycle of EBV, initiated by the expression of early antigens, is crucial for viral replication.[4] By inhibiting this step, this compound shows promise as a potential candidate for the development of antiviral therapies targeting EBV-associated diseases.[4][8]
Inhibition of Adipocyte Differentiation
This compound has been reported to inhibit the differentiation of pre-adipocytes into mature adipocytes, a process known as adipogenesis.[6][7][9] This effect is likely mediated through the downregulation of key transcription factors that regulate adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[6] This suggests a potential role for this compound in the management of obesity and related metabolic disorders.
Proposed Inhibition of Adipocyte Differentiation
Caption: Proposed inhibition of adipocyte differentiation by this compound.
Experimental Protocols
The following are generalized experimental protocols for assessing the key biological activities of this compound. These protocols provide a framework for further investigation and should be optimized for specific experimental conditions.
Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This colorimetric assay, based on Ellman's method, measures the activity of AChE by detecting the product of the reaction between thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Methodology:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and various concentrations of this compound.
-
Add acetylthiocholine iodide to initiate the reaction.
-
Incubate the mixture at a controlled temperature.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Workflow for Acetylcholinesterase Inhibition Assay
Caption: General experimental workflow for the AChE inhibition assay.
Inhibition of Adipocyte Differentiation Assay
-
Principle: This assay assesses the ability of this compound to inhibit the differentiation of pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes, which is visualized by the accumulation of lipid droplets.[2]
-
Methodology:
-
Culture 3T3-L1 pre-adipocytes to confluence in a growth medium.
-
Induce differentiation using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[2]
-
Treat the cells with various concentrations of this compound throughout the differentiation period.[2]
-
After several days of differentiation, fix the cells.
-
Stain the intracellular lipid droplets with Oil Red O.
-
Wash the cells and extract the dye.
-
Quantify the amount of lipid accumulation by measuring the absorbance of the extracted dye.
-
Determine the inhibitory effect of this compound by comparing the absorbance of treated cells to that of untreated differentiated cells.
-
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages (e.g., RAW264.7 cells) stimulated with lipopolysaccharide (LPS).[2]
-
Methodology:
-
Culture RAW264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specified period.[2]
-
Stimulate the cells with LPS to induce an inflammatory response and NO production.[2]
-
Collect the cell culture supernatant.
-
Quantify the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[2]
-
Measure the absorbance at 540-550 nm.[2]
-
Calculate the percentage of NO production inhibition by comparing the results from this compound-treated cells to those of LPS-stimulated cells without treatment.
-
Conclusion and Future Directions
This compound, a triterpenoid from Ganoderma lucidum, exhibits a range of promising pharmacological activities, including immunomodulatory, neuroprotective, antiviral, and anti-adipogenic effects.[2][7][8] While quantitative data and detailed mechanistic studies are still emerging, the existing evidence provides a strong rationale for its further investigation as a potential therapeutic agent.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Investigating the structure-activity relationships of this compound and related compounds to optimize their therapeutic potential.
The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for advancing the scientific understanding and potential clinical applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Methyl Lucidenate E2: A Technical Guide for Researchers
Introduction
Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is an emerging bioactive compound with significant therapeutic promise.[1][2][3] As a member of a class of molecules with a long history in traditional medicine, this compound and its related compounds are under active investigation for their potential in addressing diseases rooted in immune dysregulation.[1] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, synthesizing available data, detailing experimental methodologies, and visualizing key molecular pathways to support further research and drug development. While direct research on this compound is still developing, this guide incorporates data from closely related lucidenic acid derivatives to present a cohesive and informative resource.[1]
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data for this compound and its closely related analog, Lucidenic Acid E2, to provide a comparative overview of their biological activities.
Table 1: In Vitro Quantitative Data for this compound
| Compound | Assay | Target/Cell Line | Metric | Result | Reference |
| This compound | Acetylcholinesterase Inhibition | - | IC50 | 17.14 ± 2.88 µM | [4] |
| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [4] |
Table 2: In Vivo Quantitative Data for Lucidenic Acid E2 (Structural Analog)
| Compound | Assay | Animal Model | Metric | Result | Reference |
| Lucidenic Acid E2 | TPA-Induced Ear Inflammation | Mouse | ID50 | 0.11 mg/ear | [4] |
Note: There is currently a lack of specific in vivo quantitative data for this compound in the public domain. The data for Lucidenic Acid E2 is presented as the closest available structural and functional analog.[4]
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways that govern the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Additionally, this compound has been suggested to exert its effects through the induction of Heme Oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system.[5]
Proposed Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes.[1] Studies on structurally similar compounds suggest that they may inhibit NF-κB activation by suppressing upstream kinases, which in turn prevents the degradation of IκB, the inhibitory subunit of NF-κB. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.[1]
Induction of Heme Oxygenase-1 (HO-1)
This compound is also proposed to exert anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme with antioxidant and anti-inflammatory properties. Its induction can lead to a reduction in inflammatory markers, such as nitric oxide (NO).
Experimental Protocols
The following section details generalized experimental protocols for key assays used to evaluate the anti-inflammatory and related biological activities of this compound.
General Workflow for In Vitro Immunomodulatory Studies
This diagram illustrates a typical workflow for investigating the immunomodulatory effects of a test compound in vitro.
Heme Oxygenase-1 (HO-1) Induction and Nitric Oxide (NO) Production Assay
Objective: To evaluate the ability of this compound to induce HO-1 expression and its subsequent effect on inflammatory markers like nitric oxide.[5]
Principle: This assay measures the expression of HO-1 in macrophage cells (e.g., RAW264.7) following treatment with this compound. It also quantifies the production of nitric oxide (NO) in response to an inflammatory stimulus like lipopolysaccharide (LPS).[5]
Methodology:
-
Cell Culture and Treatment: Culture RAW264.7 macrophage cells in a suitable medium. Treat the cells with various concentrations of this compound for a specified duration.[5]
-
Measurement of HO-1 Expression (Western Blot):
-
Lyse the treated cells and collect the protein extracts.[5]
-
Determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane and incubate with a primary antibody specific for HO-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[5]
-
Visualize the protein bands using a chemiluminescence detection system.[5]
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
Acetylcholinesterase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.[5]
Principle: This colorimetric assay is based on the Ellman method. Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate (B84403) buffer, DTNB solution, and the AChE enzyme solution to each well.[5]
-
Compound Addition: Add the test compound (this compound at various concentrations), a positive control, or a vehicle control.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[5]
-
Reaction Initiation: Initiate the reaction by adding the acetylthiocholine iodide substrate solution to all wells.[5]
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Future Directions
This compound, a lanostane (B1242432) triterpenoid from Ganoderma lucidum, demonstrates considerable potential as an immunomodulatory and anti-inflammatory agent.[1] While direct evidence for its activity is still being gathered, data from closely related compounds strongly suggest its capacity to suppress pro-inflammatory responses, likely through the inhibition of key signaling pathways such as NF-κB and the induction of protective enzymes like HO-1.[1][5]
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related compounds to optimize their anti-inflammatory potency and pharmacokinetic properties.
-
Comprehensive Bioavailability and Safety Profiling: Establishing the bioavailability, metabolic fate, and toxicological profile of this compound to support its potential clinical development.
References
Neuroprotective Potential of Methyl Lucidenate E2: A Technical Guide for Drug Discovery and Development
Introduction
Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest for its potential therapeutic applications, particularly in the field of neuroprotection.[1] Triterpenoids from Ganoderma lucidum have a long history of use in traditional medicine and are now being investigated for their diverse pharmacological activities, including immunomodulatory, anti-hyperlipidemic, and anti-viral effects.[2] This technical guide provides a comprehensive overview of the neuroprotective potential of this compound, synthesizing available preclinical data, outlining detailed experimental protocols, and visualizing the putative signaling pathways involved in its mechanism of action. While direct research on this compound is still in its nascent stages, data from structurally related compounds and the broader class of Ganoderma triterpenoids provide a strong rationale for its further investigation as a neuroprotective agent.[1][3]
Quantitative Data Summary
The primary quantitative data available for the neuroprotective-related activity of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1][4][5][6] Further quantitative data on other neuroprotective activities, such as protection against oxidative stress-induced cell death, are limited in the public domain and represent a key area for future research.
Table 1: Quantitative Data on the Bioactivity of this compound
| Bioactivity | Target | IC50 Value (µM) | Source |
|---|
| Enzyme Inhibition | Acetylcholinesterase | 17.14 ± 2.88 |[1][4][5][6] |
Putative Mechanisms of Neuroprotection
Based on studies of this compound and closely related compounds, its neuroprotective effects are likely mediated through a multi-targeted approach involving the inhibition of acetylcholinesterase and the modulation of key signaling pathways that combat oxidative stress and inflammation.
Acetylcholinesterase Inhibition
This compound directly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5] By inhibiting AChE, this compound can increase the levels and duration of action of acetylcholine in the synaptic cleft, a well-established therapeutic strategy for mitigating cognitive decline in Alzheimer's disease.[1][5]
Modulation of PI3K/Akt and Nrf2 Signaling Pathways
Studies on structurally similar compounds, such as Methyl lucidone, suggest that this compound may protect neurons from oxidative stress by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases.[3]
The proposed mechanism involves the activation of Akt through phosphorylation by PI3K.[3][7] Phosphorylated Akt then promotes the nuclear translocation of Nrf2, a master regulator of the cellular antioxidant response.[3][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1), leading to their increased expression.[3][7][9] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[3][10]
Experimental Protocols
To further investigate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Neuroprotection Assays
A logical workflow for the initial in vitro screening of this compound's neuroprotective properties is outlined below.
1. Cell Culture and Treatment
-
Cell Lines: Murine hippocampal HT22 cells are a suitable model for studying glutamate-induced oxidative stress as they lack ionotropic glutamate receptors.[11][12] Human neuroblastoma SH-SY5Y cells are also widely used for general neuroprotection studies.[1][13]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HT22, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Seed cells in 96-well plates for viability assays or larger plates for protein analysis. Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-24 hours.[3][14] Subsequently, introduce a neurotoxic agent such as glutamate (5 mM for HT22 cells) or hydrogen peroxide (H₂O₂) (100-200 µM) for an additional 12-24 hours.[3][12][15]
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1][16]
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage relative to the untreated control.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Protocol:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
4. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt and Nrf2 pathways (e.g., p-Akt, Akt, Nrf2, HO-1, and a loading control like GAPDH).[1][3]
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software.[6]
-
In Vivo Neuroprotection Assays
To validate the therapeutic potential of this compound, in vivo studies using animal models of neurodegenerative diseases are crucial.
-
Animal Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease, as they exhibit age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.[1]
-
Treatment: Administer this compound orally or via intraperitoneal injection for a specified duration (e.g., 3-6 months).[1]
-
Behavioral Tests:
-
Histopathological and Biochemical Analysis:
-
Immunohistochemistry: To analyze Aβ plaque deposition and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes) in brain tissue.
-
Biochemical Assays: To measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme activities, and neurotransmitter levels in brain homogenates.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent, primarily through its documented ability to inhibit acetylcholinesterase.[1][4][5][6] Furthermore, based on evidence from structurally related compounds, it is highly plausible that this compound also exerts neuroprotective effects by mitigating oxidative stress through the activation of the PI3K/Akt/Nrf2 signaling pathway.[3]
A significant gap in the literature remains regarding the broader neuroprotective mechanisms of this compound. Future research should focus on:
-
In-depth in vitro studies to confirm its protective effects against various neurotoxic insults and to definitively elucidate the role of the PI3K/Akt and Nrf2 pathways.
-
Comprehensive in vivo studies in relevant animal models of neurodegenerative diseases to evaluate its therapeutic efficacy, bioavailability, and safety profile.
-
Structure-activity relationship studies to identify key functional groups and potentially synthesize more potent analogs.
The experimental protocols and proposed mechanisms outlined in this guide provide a robust framework for advancing the research and development of this compound as a novel therapeutic agent for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/Akt pathway mediates Nrf2/ARE activation in human L02 hepatocytes exposed to low-concentration HBCDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glutamate induces oxidative stress and apoptosis in cerebral vascular endothelial cells: contributions of HO-1 and HO-2 to cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methyl Lucidenate E2: A Technical Guide to its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl Lucidenate E2 is a triterpenoid (B12794562) compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum, commonly known as Reishi.[1] Triterpenoids from Ganoderma lucidum have garnered significant interest in cancer research due to their cytotoxic and anti-proliferative effects on various cancer cell lines.[2] While extensive research on the broader class of Ganoderma triterpenoids is available, specific data on this compound is still emerging.[2][3] Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis.[1] This technical guide synthesizes the current understanding of the antitumor properties of this compound, drawing on direct evidence where available and supplementing with data from closely related compounds to provide a comprehensive overview for researchers. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the implicated signaling pathways.
Quantitative Data on Biological Activity
While specific data on the direct cytotoxicity of this compound against cancer cell lines is limited in the available literature, studies on its other biological activities and on closely related compounds provide valuable insights into its potential.[2][4]
Table 1: In Vitro Biological Activity of this compound
| Biological Activity | Assay Target | Cell Line | Quantitative Metric | Value | Reference |
|---|---|---|---|---|---|
| Neuroprotective | Acetylcholinesterase | - | IC50 | 17.14 ± 2.88 µM | [4][5] |
| Antiviral | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji | % Inhibition | 96-100% (at 1 x 10³ mol ratio/TPA) |[4][6] |
Table 2: In Vitro Cytotoxicity of Methyl Lucidone (B1675363) (A Structurally Similar Compound)
| Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|
| OVCAR-8 (Ovarian) | 24 | 54.7 | [7][8] |
| OVCAR-8 (Ovarian) | 48 | 33.3 | [7][8] |
| SKOV-3 (Ovarian) | 24 | 60.7 | [7][8] |
| SKOV-3 (Ovarian) | 48 | 48.8 |[7][8] |
Mechanism of Action: Insights from Related Compounds
Studies on the structurally similar compound, Methyl Lucidone, have elucidated a potential mechanism of action that may be shared by this compound.[2] The primary mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[7][8]
The proposed mechanism centers on the suppression of the PI3K/Akt/NF-κB survival pathway and the concurrent activation of the intrinsic apoptotic pathway.[2][7] Treatment with Methyl Lucidone has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria.[2][7] This event activates the caspase cascade, evidenced by the cleavage of caspase-9 and caspase-3, ultimately leading to the cleavage of Poly(ADP-ribose) polymerase (PARP) and programmed cell death.[2][7] Furthermore, the compound has been observed to induce cell cycle arrest at the G2/M phase.[7]
Caption: Proposed antitumor signaling pathway of this compound.
Experimental Protocols
The following protocols are based on methodologies used for studying the anticancer effects of related triterpenoids and can be adapted for this compound.[2]
Cell Viability (MTS Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is < 0.1%.[2]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).[2]
-
Incubate the plate for the desired time points (e.g., 24 or 48 hours).[2]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[2]
-
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Protocol:
-
Seed cells in a 6-well plate (2 x 10⁵ cells/well) and incubate for 24 hours.[2]
-
Treat cells with various concentrations of this compound for 24 hours.[2]
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer from the kit.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis.[2]
-
Western Blotting
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease/phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate[2]
-
Imaging system[2]
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.[2]
-
Denature equal amounts of protein and separate them on an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a membrane.[2]
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methyl Lucidenate E2: A Technical Guide on its Putative Effects on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a compound of significant interest for its potential pharmacological activities.[1] While direct and extensive research on this compound's specific impact on the Nuclear Factor-kappa B (NF-κB) pathway is still emerging, studies on structurally related compounds from Ganoderma lucidum provide a strong basis for its proposed anti-inflammatory mechanism.[2] This technical guide synthesizes the current understanding, detailing the putative mechanism of action, summarizing relevant quantitative data from analogous compounds, providing detailed experimental protocols for future research, and visualizing the core biological and experimental workflows.
Proposed Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] The immunomodulatory effects of triterpenoids from Ganoderma lucidum are believed to be mediated through the suppression of this pathway.[2]
Evidence from structurally similar compounds, such as lucidone (B1675363), suggests that the inhibitory action occurs at an upstream point in the cascade.[2] The proposed mechanism involves the suppression of kinases like TGF-β-activated kinase 1 (TAK1).[2] This inhibition prevents the subsequent phosphorylation and ubiquitination-mediated degradation of the primary NF-κB inhibitory protein, IκBα. By stabilizing IκBα, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm, preventing its translocation to the nucleus.[2] Consequently, the transcription of NF-κB target genes responsible for mediating the inflammatory response is downregulated.[2]
Visualization of the Proposed NF-κB Inhibition
The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, based on data from related compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
While specific quantitative data for this compound's direct inhibition of the NF-κB pathway is limited in publicly available literature, data from related Ganoderma lucidum triterpenoids and extracts provide valuable context for its potential potency.
| Compound/Extract | Model/Cell Line | Target/Assay | Metric | Result | Reference |
| G. lucidum Extract | Macrophages (LPS-stimulated) | Nitric Oxide (NO) Production | - | Significant suppression | [2] |
| G. lucidum Extract | Macrophages (LPS-stimulated) | Prostaglandin E2 (PGE2) | - | Significant suppression | [2] |
| Lucidenic Acids (A, D2, E2, P) | Mouse Ear (TPA-induced) | Skin Inflammation | ID₅₀ | 0.07-0.29 mg/ear | [2] |
| This compound Congeners | Raji Cells (TPA-induced) | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [2][4] |
| Lucidone | Mice (LPS-induced) | NO, PGE₂, TNF-α Production | - | Dose-dependent inhibition (50-200 mg/kg) | [3] |
Experimental Protocols
To facilitate further research into the effects of this compound on the NF-κB pathway, the following detailed protocols are provided. These methods describe a standard workflow for assessing a compound's anti-inflammatory activity in vitro using a macrophage cell line.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the immunomodulatory effects of a test compound like this compound.
Caption: General experimental workflow for in vitro immunomodulatory studies.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator whose production is regulated by iNOS, an NF-κB target gene.
1. Materials and Reagents:
- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
- This compound (stock solution in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
- Sodium nitrite (B80452) (NaNO₂) standard
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
2. Cell Seeding:
- Culture RAW 264.7 cells to ~80% confluency.
- Harvest cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
- Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[5]
3. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium to achieve desired final concentrations.
- Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate for 1-2 hours.
4. LPS Stimulation:
- Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the negative control wells).
- Incubate the plate for 24 hours at 37°C with 5% CO₂.
5. Nitrite Measurement (Griess Assay):
- After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).
- Add 50 µL of Griess Reagent Component A to all wells (samples and standards).
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent Component B to all wells.
- Incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
6. Data Analysis:
- Calculate the nitrite concentration in each sample using the standard curve.
- The percentage of NO inhibition is calculated as: [(NO_LPS - NO_Sample) / NO_LPS] x 100.
Protocol: Western Blot for NF-κB Pathway Proteins
This protocol is used to measure changes in the phosphorylation and total protein levels of key NF-κB pathway components like p65 and IκBα.
1. Cell Treatment and Lysis:
- Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above (adjust volumes accordingly). Note: For phosphorylation events, LPS stimulation time is much shorter (e.g., 15-60 minutes).
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
- Separate the proteins (e.g., 30 µg per lane) on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify band densities using image analysis software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin.
Conclusion and Future Directions
This compound, a bioactive triterpenoid from Ganoderma lucidum, shows considerable promise as a modulator of the NF-κB pathway.[2] Although direct evidence is still being gathered, data from closely related compounds strongly suggest its potential to suppress pro-inflammatory responses by inhibiting key upstream kinases in the NF-κB cascade.[2] This action prevents the nuclear translocation of NF-κB and the subsequent expression of inflammatory genes.
Future research should focus on:
-
Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on purified this compound to definitively characterize its inhibitory profile on the NF-κB pathway and determine key quantitative metrics like IC₅₀ values.
-
Target Identification: Pinpointing the precise molecular target(s) of this compound within the NF-κB signaling cascade.
-
Translational Studies: Advancing preclinical studies to evaluate its therapeutic potential in inflammatory disease models.
The protocols and data presented in this guide serve as a foundational resource to support and accelerate these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methyl Lucidenate E2 and the MAPK Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a compound of increasing interest due to its potential therapeutic properties, including immunomodulatory and anti-inflammatory effects.[1] Emerging evidence suggests that the biological activities of this compound and structurally related compounds may be mediated through the modulation of key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This technical guide provides a comprehensive overview of the current understanding of the interplay between this compound and the MAPK signaling pathway. It consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows to support further research and drug development in this area. While direct research on this compound's interaction with the MAPK pathway is still in its nascent stages, this guide draws upon data from closely related Ganoderma triterpenoids to build a foundational understanding.[2]
Introduction to this compound and the MAPK Signaling Pathway
This compound is a highly oxygenated lanostane (B1242432) triterpenoid derived from Ganoderma lucidum, a fungus with a long history in traditional medicine.[3] Triterpenoids from this mushroom are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4]
The MAPK signaling pathway is a crucial signal transduction cascade in eukaryotic cells that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[5] The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[6] Dysregulation of the MAPK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[5]
Quantitative Data on the Biological Activities of this compound and Related Compounds
While specific quantitative data on the direct effects of this compound on MAPK signaling are limited, the following tables summarize key findings for this compound and its close structural analogs, providing context for its potential potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ Value (µM) | Reference |
| Acetylcholinesterase | Enzymatic Inhibition | 17.14 ± 2.88 | [7] |
| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | 96-100% inhibition at 1 x 10³ mol ratio/TPA |
Table 2: Anti-inflammatory and Anticancer Activities of Related Ganoderma Triterpenoids
| Compound/Extract | Cell Line/Model | Effect | Quantitative Data | Reference |
| Ganoderma lucidum Triterpene Extract (GLT) | HT-29 (Colon Cancer) | Inhibition of p38 MAPK phosphorylation | ~60% inhibition | [1] |
| Lucidenic Acid B (LAB) | HepG2 (Hepatoma) | Inhibition of ERK1/2 phosphorylation | Dose-dependent | [8] |
| Ganoderma lucidum Sterols (GLS) | RAW 264.7 (Macrophages) | Inhibition of p38 MAPK phosphorylation | Dose-dependent | [4] |
| Lucidenic Acids-rich Extract | THP-1 (Monocytic cells) | Enhanced p38 phosphorylation, suppressed JNK phosphorylation (LPS-induced) | - | [9] |
| Ganoderic Acid (GA) | UUO mouse model, HK-2 cells | Inhibition of ERK, JNK, and p38 phosphorylation | Dose-dependent | [10] |
Proposed Mechanism of Action: this compound and the MAPK Signaling Pathway
Based on studies of structurally similar triterpenoids from Ganoderma lucidum, it is hypothesized that this compound may exert its biological effects, at least in part, by modulating the MAPK signaling pathway. The evidence points towards a multi-faceted interaction, potentially involving the differential regulation of the ERK, JNK, and p38 subfamilies.
For instance, the anti-invasive effects of lucidenic acid B on hepatoma cells have been linked to the inactivation of ERK1/2 phosphorylation.[8] Conversely, the immunomodulatory effects of a lucidenic acid-rich extract in monocytic cells involved the enhancement of p38 phosphorylation and the suppression of JNK phosphorylation in the presence of an inflammatory stimulus.[9] Furthermore, a general triterpene extract from Ganoderma lucidum was shown to inhibit p38 phosphorylation in colon cancer cells.[1]
These findings suggest that this compound could potentially:
-
Inhibit ERK1/2 activation , contributing to anti-proliferative and anti-metastatic effects in cancer cells.
-
Modulate p38 and JNK activation in immune cells, leading to its anti-inflammatory and immunomodulatory properties.
The following diagram illustrates a proposed model of how this compound might interact with the MAPK signaling pathway.
References
- 1. Triterpenes from Ganoderma Lucidum induce autophagy in colon cancer through the inhibition of p38 mitogen-activated kinase (p38 MAPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Acetylcholinesterase Inhibition by Methyl Lucidenate E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) inhibitory activity of Methyl Lucidenate E2, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and drug development in neuropharmacology.
Introduction
This compound is a natural triterpenoid that has garnered scientific interest for its potential therapeutic properties. One of its notable biological activities is the inhibition of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound can increase the concentration and duration of acetylcholine, a mechanism that is a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.
Quantitative Data Presentation
The inhibitory potency of this compound and related compounds against acetylcholinesterase is most commonly expressed as the half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.
| Compound | Target Enzyme | IC50 (μM) |
| This compound | Acetylcholinesterase | 17.14 ± 2.88 [1][2][3] |
| Lucidenic Acid A | Acetylcholinesterase | 24.04 ± 3.46[1][3] |
| Lucidenic Acid N | Acetylcholinesterase | 25.91 ± 0.89[1][3] |
Note: At present, detailed kinetic parameters such as the inhibition constant (Ki), maximum velocity (Vmax), and Michaelis constant (Km) for the interaction of this compound with acetylcholinesterase are not available in the public domain. The determination of these parameters would be a critical next step in fully characterizing the inhibitory mechanism.
Signaling Pathway
The inhibition of acetylcholinesterase by this compound directly impacts cholinergic signaling. An increase in acetylcholine in the synaptic cleft enhances the activation of postsynaptic nicotinic and muscarinic receptors, leading to a more sustained downstream signal.
Experimental Protocols
The following is a detailed protocol for the determination of acetylcholinesterase inhibition using the colorimetric Ellman's method, which is a standard and widely accepted assay.
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or methanol (B129727), to prepare a stock solution)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Experimental Workflow
Detailed Assay Procedure (96-well plate format)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of DMSO or methanol.
-
Perform serial dilutions of the this compound stock solution with phosphate buffer to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the AChE solution in phosphate buffer to a final concentration that produces a linear reaction rate for at least 10 minutes.
-
Prepare the ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 20 µL of phosphate buffer, 140 µL of phosphate buffer, and 20 µL of DTNB.
-
Control (100% activity): 20 µL of solvent (e.g., DMSO or methanol at the same final concentration as in the inhibitor wells), 20 µL of AChE solution, 120 µL of phosphate buffer, and 20 µL of DTNB.
-
Inhibitor wells: 20 µL of each this compound working solution, 20 µL of AChE solution, 120 µL of phosphate buffer, and 20 µL of DTNB.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
-
Initiation of Reaction:
-
To all wells except the blank, add 20 µL of the ATCI solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode.
-
Take readings every minute for a duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Molecular Docking and Binding Mode (Hypothetical)
Due to the lack of specific molecular docking studies for this compound with acetylcholinesterase in the current literature, a generalized logical relationship diagram is presented below. This diagram illustrates the typical workflow and key considerations for such an in-silico study. A molecular docking simulation would be instrumental in elucidating the binding mode, identifying key interacting amino acid residues within the AChE active site, and calculating the binding energy, which could help in understanding the mechanism of inhibition at a molecular level.
Conclusion
This compound demonstrates moderate inhibitory activity against acetylcholinesterase, positioning it as a compound of interest for further investigation in the context of neurodegenerative diseases. This technical guide provides the foundational quantitative data and a detailed experimental protocol for assessing its AChE inhibitory potential. Future research should focus on determining the kinetic parameters of inhibition to elucidate the precise mechanism of action and on performing molecular docking studies to understand the molecular basis of its interaction with the enzyme. Such studies will be crucial for the rational design and development of more potent and selective analogs for therapeutic applications.
References
Methyl Lucidenate E2 and its Role in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Lucidenate E2, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a molecule of interest in the study of metabolic regulation.[1][2][3][4] While direct quantitative data on its specific effects on adipocyte differentiation are not extensively documented in publicly available literature, studies on structurally similar lanostane triterpenes from Ganoderma lucidum provide a strong foundation for its hypothesized mechanism of action.[1][5] This technical guide synthesizes the current understanding and expected effects of this compound on adipocyte differentiation, provides detailed experimental protocols for in vitro analysis, and presents visual representations of the key signaling pathways and experimental workflows. It is anticipated that this compound inhibits adipogenesis by downregulating the master transcriptional regulators of this process, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1]
Introduction to this compound
This compound is a highly oxygenated lanostane-type triterpenoid derived from Ganoderma lucidum, a fungus with a long history of use in traditional medicine.[3][4] Triterpenoids from this mushroom are recognized for a variety of potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] The investigation into the effects of these compounds on adipocyte differentiation is driven by the need for novel therapeutic strategies to address obesity and related metabolic disorders.[6]
Hypothesized Mechanism of Action in Adipocyte Differentiation
The differentiation of preadipocytes into mature, lipid-storing adipocytes is a complex process orchestrated by a cascade of transcription factors.[6] The primary regulators of this process are PPARγ and C/EBPα.[7][8] Based on studies of related lanostane triterpenes, this compound is hypothesized to inhibit adipocyte differentiation by suppressing the expression of both PPARγ and C/EBPα.[1] This inhibition is thought to halt the adipogenic cascade, resulting in decreased lipid accumulation and the prevention of preadipocyte maturation.[1]
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound in adipocytes.
Quantitative Data on Related Lanostane Triterpenes
While specific quantitative data for this compound is limited, the following table summarizes the inhibitory effects of closely related lanostane triterpenes from Ganoderma lucidum on adipocyte differentiation in 3T3-L1 cells. This data provides a benchmark for the expected potency of this compound.
| Compound | Concentration (µM) | Inhibition of Triglyceride Accumulation (%) | Reference |
| T-Butyl lucidenate B | 80 | 72 | [5] |
| Lucidenic acid N | 80 | ~30 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on adipocyte differentiation, primarily using the 3T3-L1 preadipocyte cell line.
3T3-L1 Cell Culture and Differentiation
This protocol outlines the standard procedure for inducing adipogenic differentiation in 3T3-L1 preadipocytes.[9]
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum and grow to 70% confluency.[9]
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the growth medium with a differentiation medium (MDI) containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[9] this compound at various concentrations should be added at this stage.
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, and every 2-3 days thereafter, replace the medium with DMEM containing 10% FBS.
-
Analysis: Adipocyte differentiation is typically assessed between days 7 and 10.[9]
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is a common method to visualize and quantify lipid droplets in mature adipocytes.[10]
-
Fixation: Wash the differentiated cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.[11]
-
Preparation of Staining Solution: Prepare a stock solution of 0.35 g Oil Red O in 100 ml of isopropanol (B130326). The working solution is made by mixing 6 ml of the stock solution with 4 ml of distilled water and filtering it.[11]
-
Staining: Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[11] After air drying, add the Oil Red O working solution and incubate for 10-30 minutes at room temperature.[11]
-
Washing and Visualization: Remove the staining solution and wash the cells 2-4 times with distilled water.[11] The lipid droplets will be stained red.
-
Quantification: To quantify the lipid accumulation, the stained lipid droplets can be eluted with 100% isopropanol, and the absorbance of the eluate can be measured spectrophotometrically at 510 nm.[10]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of key adipogenic transcription factors.
-
RNA Extraction: Isolate total RNA from cells at different stages of differentiation using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for Pparg, Cebpa, and a housekeeping gene (e.g., Actb).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect the protein levels of PPARγ and C/EBPα.
-
Protein Extraction: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro adipocyte differentiation assays.
Conclusion and Future Directions
This compound represents a promising natural compound for the modulation of adipocyte differentiation. Based on the activity of structurally related triterpenoids, it is expected to inhibit this process through the downregulation of the key transcription factors PPARγ and C/EBPα.[1] The protocols provided in this guide offer a robust framework for researchers to meticulously investigate the precise effects and elucidate the molecular mechanisms of this compound in a well-established in vitro model of adipogenesis. Future research should focus on obtaining direct quantitative data for this compound and validating these in vitro findings in in vivo models of obesity and metabolic disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
Methodological & Application
Application Note: Quantification of Methyl Lucidenate E2 in Ganoderma lucidum using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) primarily isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, also known as Lingzhi or Reishi.[1] This compound, along with other related triterpenoids, is of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] For the purpose of standardization, quality control, and pharmacological research, it is crucial to have a reliable and validated method for the quantification of this compound in raw materials and extracts.[1] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is a widely used and robust technique for this purpose.[1][3] This document provides a detailed protocol for the extraction and quantification of this compound.
Experimental Protocol
This protocol outlines the complete workflow for the quantification of this compound, from sample preparation to final data analysis.
Instrumentation, Chemicals, and Materials
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a gradient pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.[1]
-
Analytical Column: A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][4]
-
Chemicals:
-
Materials:
Sample Preparation (Extraction from Ganoderma lucidum)
-
Material Preparation: Air-dry the fruiting bodies of Ganoderma lucidum at room temperature and grind them into a fine powder.[1]
-
Extraction: Accurately weigh a known amount of the powdered material. Perform an exhaustive extraction using ethanol (B145695) or methanol.[1][2] Techniques like ultrasound-assisted extraction (UAE) or heat-assisted extraction can be employed to improve efficiency.[1][5] For UAE, sonicate the sample in the solvent for a specified period (e.g., 55 minutes).[5]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.[1][6]
-
Sample Solution: Accurately weigh a known amount of the dried extract and dissolve it in methanol, using sonication to ensure complete dissolution.[1] Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
Working Standards: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with methanol.[1] These solutions should cover a concentration range suitable for establishing a calibration curve (e.g., 5 to 150 µg/mL).[7][8]
HPLC Chromatographic Conditions
The separation and detection are optimized using a reversed-phase C18 column.[4] A typical set of conditions is summarized in Table 1.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[4][9] |
| Mobile Phase | A: Water with 0.03% Phosphoric Acid; B: Acetonitrile[4][9] |
| Elution Mode | Gradient elution[1][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30 - 35°C[1][9] |
| Detection Wavelength | 252 nm[1][4] |
| Injection Volume | 10 - 20 µL[1] |
Data Analysis and Quantification
-
Calibration Curve: Inject the series of working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound standard against its known concentration.[1]
-
Sample Analysis: Inject the prepared sample solution.
-
Calculation: Determine the peak area of this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample solution.[1] The final concentration in the original material can be calculated based on the initial weight and dilution factors.
Method Validation and Performance
Analytical method validation is essential to ensure that the protocol is reliable, reproducible, and accurate for its intended purpose. The parameters are established based on ICH guidelines.[10] While specific data for this compound is limited, Table 2 summarizes typical performance characteristics for HPLC methods used to quantify structurally similar triterpenoids in Ganoderma.
Table 2: Typical Method Validation Parameters for Triterpenoid Analysis by HPLC
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.999[4][7] | Indicates a strong correlation between concentration and detector response over a defined range. |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[7] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[7] | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (RSD %) | Intra-day: < 3.2%; Inter-day: < 3.7%[4][7] | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (Recovery %) | 93 - 103%[4][7] | Measures the closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. |
Quantitative Data Summary
The concentration of this compound can vary depending on the Ganoderma species, growing conditions, and extraction method used.[6] Table 3 provides reference concentration values for the closely related compound, Lucidenic acid E2, found in Ganoderma lucidum.
Table 3: Example Concentration of Lucidenic Acid E2 in Ganoderma lucidum
| Sample Type | Extraction Method | Compound | Concentration (mg/g of extract) | Reference |
|---|
| G. lucidum fruiting bodies | Grain alcohol extraction | Lucidenic acid E2 | 2.246 - 3.306 |[1] |
Visualized Workflows
To clarify the experimental and logical processes, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. benchchem.com [benchchem.com]
- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]
Application Notes and Protocols for the LC-MS Analysis of Methyl Lucidenate E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (Reishi).[1] Triterpenoids from this fungus are of significant scientific interest due to their wide range of pharmacological activities.[1] this compound, in particular, has demonstrated potential immunomodulatory, anti-hyperlipidemic, neuroprotective, and anti-viral properties.[1] Its biological activities include the inhibition of adipocyte differentiation and acetylcholinesterase, making it a promising candidate for drug discovery and development.[1]
This document provides detailed application notes and protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS). This powerful analytical technique is essential for the characterization, quantification, and elucidation of the mechanisms of action of this bioactive molecule.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound. While specific LC-MS/MS quantification parameters like LOD and LOQ are not widely published for this specific molecule, typical performance data for related triterpenoids are provided for reference.
Table 1: Concentration of Related Lucidenic Acids in Ganoderma lucidum
| Sample Type | Extraction Method | Compound | Concentration (mg/g of extract) | Reference |
| G. lucidum fruiting bodies | Grain alcohol extraction | Lucidenic acid E2 | 2.246 - 3.306 | [3] |
Table 2: Inhibitory Activity of this compound
| Target | Assay | IC₅₀ Value (µM) | Reference |
| Acetylcholinesterase | Enzymatic | 17.14 ± 2.88 | [4] |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₃₀H₄₂O₈ |
| Molecular Weight | 530.65 g/mol |
| Ionization Mode | ESI+ |
| Protonated Molecule [M+H]⁺ | m/z 531.2901 |
Table 4: Characteristic Fragment Ions of this compound from MS/MS Analysis
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 513.2795 | H₂O (18.0106) | Loss of a hydroxyl group |
| 471.2846 | CH₃COOH (60.0211) | Loss of the acetyl group |
| 453.2740 | H₂O + CH₃COOH | Consecutive loss of hydroxyl and acetyl groups |
| 411.2424 | Side Chain Cleavage | Cleavage of the C17 side chain |
Experimental Protocols
Sample Preparation from Ganoderma lucidum
Proper sample preparation is critical for accurate and reproducible results. The following protocol is recommended for the extraction of this compound from Ganoderma lucidum fruiting bodies or mycelia.[2]
Materials:
-
Dried and powdered Ganoderma lucidum sample
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.[2]
-
Add 20 mL of 80% methanol.[2]
-
Vortex for 1 minute to ensure thorough mixing.[2]
-
Perform ultrasonic extraction for 30 minutes at room temperature.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Collect the supernatant.[2]
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure exhaustive extraction.[2]
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[2]
-
Redissolve the dried extract in 5 mL of methanol.[2]
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[2]
UPLC-Q-TOF-MS/MS Analysis
This section outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.[2]
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient should be optimized to ensure separation from other related triterpenoids. A typical gradient might start at 15% B, increase to 98% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Acquisition Mode: Full Scan MS and Targeted MS/MS
-
Scan Range: m/z 100-1000
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) should be used for MS/MS to obtain informative fragment spectra.
Method Validation for Quantitative Analysis
-
Linearity: The method's linearity should be evaluated by preparing a calibration curve with at least five concentrations of a this compound reference standard. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. For similar triterpenoids, LOD and LLOQ values from high-resolution MRM methods have been shown to be lower than traditional triple quadrupole methods.[5]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of this compound should be investigated.
-
Recovery: The extraction recovery should be determined by comparing the analyte response in a pre-spiked sample to that of a post-spiked sample.
-
Stability: The stability of this compound in solution and in biological matrices under different storage conditions should be evaluated.
Visualizations
Experimental and Logical Workflows
Caption: LC-MS Analysis Workflow for this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed Fragmentation of this compound.
Implicated Signaling Pathways
The biological effects of this compound are believed to be mediated through the modulation of key cellular signaling pathways.[2]
Caption: Signaling Pathways Modulated by this compound.
References
Methyl Lucidenate E2: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (Reishi). Triterpenoids from Ganoderma lucidum have attracted significant scientific interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-viral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound in cell culture assays. The information is intended to guide researchers in investigating its therapeutic potential. While specific data for this compound is still emerging, this guide consolidates the current understanding and provides a framework for future research.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro biological activities of this compound and its closely related compounds.
Table 1: In Vitro Bioactivity of this compound
| Biological Activity | Assay | Cell Line/Target | Metric | Result |
| Neuroprotective | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 17.14 ± 2.88 µM |
| Anti-viral | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA |
Table 2: Cytotoxicity of Related Ganoderma Triterpenoids in Human Cancer Cell Lines
Disclaimer: The following data is for triterpenoids structurally related to this compound, as specific IC50 values for this compound in these cell lines are not yet widely available in published literature.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Ganoderma Lucidum Triterpenoids (GLT) | DU-145 (Prostate) | > 2 mg/ml | 24 |
| Triterpenoid-rich extract | Caco-2 (Colon) | Not Specified | Not Specified |
| Lucidenic Acid | Caco-2, HepG2, HeLa | 20.87 - 84.36 | Not Specified |
| Methyl Lucidone | OVCAR-8 (Ovarian) | 33.3–54.7 | 24 & 48 |
| Methyl Lucidone | SKOV-3 (Ovarian) | 48.8-60.7 | 24 & 48 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).[4]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is below 0.5%.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay
This assay evaluates the inhibitory effect of this compound on the activation of the EBV lytic cycle.[1]
Materials:
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI-1640 medium with 10% FBS
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Glass slides
-
Fluorescence microscope
-
High-titer EBV-EA-positive human serum (primary antibody)
-
FITC-conjugated anti-human IgG (secondary antibody)
Protocol:
-
Cell Culture and Treatment: Culture Raji cells in RPMI-1640 medium. Treat the cells with TPA to induce the EBV lytic cycle, in the presence or absence of various concentrations of this compound.[1]
-
Incubate for 48 hours.
-
Cell Smear Preparation: Harvest, wash, and smear the cells onto glass slides.[1]
-
Immunofluorescence Staining: Fix the cells and perform indirect immunofluorescence using EBV-EA-positive human serum and a FITC-conjugated secondary antibody.[1]
-
Data Analysis: Determine the percentage of EBV-EA-positive (fluorescent) cells by counting at least 500 cells under a fluorescence microscope.[1]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of this compound on the activation (e.g., phosphorylation) of key proteins in signaling pathways like PI3K/Akt and NF-κB.[1]
Materials:
-
Cell lines of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of Akt and IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Proposed Inhibition of the PI3K/Akt Signaling Pathway
Studies on related Ganoderma triterpenoids suggest that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
Proposed Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of compounds structurally similar to this compound are thought to be mediated through the inhibition of the NF-κB signaling pathway.[1]
General Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for the in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant potential in several therapeutic areas based on in vitro evidence. The protocols and data presented here provide a foundation for researchers to further explore its mechanisms of action and to evaluate its efficacy in various disease models. Further studies are warranted to determine the specific cytotoxic IC50 values of this compound in a broader range of cancer cell lines and to elucidate the precise molecular targets within the implicated signaling pathways.
References
Application Notes and Protocols for a Cytotoxicity Assay of Methyl Lucidenate E2
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Methyl Lucidenate E2 is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from this fungus are of significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2] While extensive data specifically on this compound remains limited, studies on structurally similar compounds, such as other lucidenic acids and methyl lucidone (B1675363), have demonstrated their capacity to induce apoptosis and cause cell cycle arrest in cancerous cells.[1][3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, offering a framework for determining its half-maximal inhibitory concentration (IC50) and gaining preliminary insights into its mechanism of action.
Data Presentation
The cytotoxic effects of various triterpenoids from Ganoderma lucidum have been quantified across a range of human cancer cell lines. The following table summarizes the reported IC50 values for compounds structurally related to this compound, providing a comparative overview of their anti-cancer activity.
| Compound/Extract | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Methyl Lucidone | OVCAR-8 (Ovarian) | 24 | 33.3-54.7 | [3] |
| Methyl Lucidone | SKOV-3 (Ovarian) | 24 | 48.8-60.7 | [3] |
| Lucidenic Acid A | PC-3 (Prostate) | - | 35.0 ± 4.1 | [1] |
| Lucidenic Acid A | HL-60 (Leukemia) | 24 | 142 | [1] |
| Lucidenic Acid A | HL-60 (Leukemia) | 72 | 61 | [1] |
| Lucidenic Acid N | COLO205 (Colon) | - | 486 | [4] |
| Lucidenic Acid N | HepG2 (Liver) | - | 230 | [4] |
| Lucidenic Acid N | HL-60 (Leukemia) | - | 64.5 | [4] |
| Triterpenoids (unspecified) | Caco-2, HepG2, HeLa | - | 20.87 - 84.36 | [5] |
Experimental Protocols
Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan (B1609692) product.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, A549)[5]
-
Complete cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[5]
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
96-well plates[5]
-
CO2 incubator (37°C, 5% CO2)[5]
-
Microplate reader[5]
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate medium.[5]
-
Harvest cells in their logarithmic growth phase and perform a cell count.[2]
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[5]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).[5] Ensure the final DMSO concentration in all wells is below 0.5%.[5]
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).[7]
-
After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.[5]
-
-
Incubation and Assay:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1][7]
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.[2]
-
Plot a dose-response curve of cell viability versus the concentration of this compound.[5]
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[5]
-
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Vehicle control (cells treated with DMSO-containing medium)
-
Spontaneous LDH release control (cells in medium without the test compound)
-
Maximum LDH release control (cells treated with a lysis buffer provided in the kit)
-
-
-
Sample Collection and Assay:
-
LDH Reaction:
-
Absorbance Reading and Data Analysis:
-
Add the stop solution provided in the kit to each well.[11]
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally involves subtracting the spontaneous release from the treated and maximum release values.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting an MTT-based cytotoxicity assay.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Proposed Signaling Pathway
Based on studies of the closely related compound Methyl Lucidone, this compound is hypothesized to induce apoptosis by suppressing the PI3K/Akt survival pathway and activating the intrinsic apoptotic pathway.[1][3]
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Apoptosis Assay with Methyl Lucidenate E2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus have attracted considerable interest in oncological research due to their cytotoxic and anti-proliferative effects on a variety of cancer cell lines. While specific data on this compound is limited, studies on structurally similar compounds, such as Methyl Lucidone and other lucidenic acids, have demonstrated their capacity to induce apoptosis and cause cell cycle arrest in cancer cells. These application notes provide a comprehensive guide for investigating the apoptotic effects of this compound, including detailed experimental protocols and data presentation formats. The methodologies are based on established techniques for assessing apoptosis and the known mechanisms of related Ganoderma triterpenoids.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related compounds, this compound is hypothesized to induce apoptosis primarily through the intrinsic pathway by suppressing the pro-survival PI3K/Akt/NF-κB signaling cascade. This inhibition leads to the downregulation of anti-apoptotic proteins (like Bcl-2), mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Putative mechanism of this compound-induced apoptosis.
Data Presentation
Quantitative data from apoptosis-related assays should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound and Related Compounds on Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | [e.g., OVCAR-8] | [Insert Value] | [e.g., 48] |
| [e.g., SKOV-3] | [Insert Value] | [e.g., 48] | |
| Methyl Lucidone | OVCAR-8 | 33.3 - 54.7 | 24 - 48 |
| SKOV-3 | 48.8 - 60.7 | 24 - 48 | |
| Ganoderic Acid T | 95-D (Lung) | Not specified | Not specified |
| Ganoderma Lucidum Triterpenoids | Caco-2 (Colon) | 20.87 - 84.36 | Not specified |
| HepG2 (Hepatoma) | 230 | Not specified | |
| HL-60 (Leukemia) | 64.5 | Not specified |
Note: Data for this compound to be filled in by the researcher. Data for other compounds are from published studies on related triterpenoids and serve as a reference.
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| This compound | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | |
| [Conc. 3] | [Insert Value] | [Insert Value] | |
| Positive Control | [e.g., Staurosporine] | [Insert Value] | [Insert Value] |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Protein | Treatment (Concentration, µM) | Relative Protein Expression (Normalized to Loading Control) |
| Anti-Apoptotic | ||
| Bcl-2 | Vehicle Control | 1.0 |
| This compound [Conc. 1] | [Insert Value] | |
| This compound [Conc. 2] | [Insert Value] | |
| Pro-Apoptotic | ||
| Cleaved Caspase-3 | Vehicle Control | [Insert Value] |
| This compound [Conc. 1] | [Insert Value] | |
| This compound [Conc. 2] | [Insert Value] | |
| Cleaved Caspase-9 | Vehicle Control | [Insert Value] |
| This compound [Conc. 1] | [Insert Value] | |
| This compound [Conc. 2] | [Insert Value] |
Experimental Workflow
A typical workflow for assessing the apoptotic effects of this compound involves a multi-step process, starting from determining cytotoxicity to elucidating the underlying molecular mechanisms.
Application Notes: Immunomodulatory Assay for Methyl Lucidenate E2
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from this fungus are of significant scientific interest due to their wide range of pharmacological activities.[1][2][3] While specific research on this compound is still emerging, data from structurally related compounds and triterpenoid-rich extracts of Ganoderma lucidum strongly suggest its potential as a potent immunomodulatory agent, particularly in suppressing pro-inflammatory responses.[1] These effects are believed to be mediated through the modulation of key signaling pathways that regulate inflammation.[1]
These application notes provide a comprehensive guide to investigating the immunomodulatory effects of this compound in vitro, including detailed experimental protocols, data presentation formats, and illustrations of the underlying molecular mechanisms.
Mechanism of Action: Key Signaling Pathways
The immunomodulatory effects of this compound and related lanostane (B1242432) triterpenoids are primarily attributed to their ability to inhibit pro-inflammatory signaling cascades. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
1. NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by agents like lipopolysaccharide (LPS), upstream kinases phosphorylate IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Compounds structurally similar to this compound have been shown to inhibit NF-κB activation by preventing the degradation of IκB.[1]
References
Application Notes & Protocols: In Vivo Study Design for Methyl Lucidenate E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Triterpenoids from this fungus are of significant scientific interest due to their diverse pharmacological activities.[1][3] Preclinical in vitro research has identified several potential therapeutic properties for this compound, including neuroprotective, anti-viral, anti-inflammatory, and antitumor effects.[3][4][5] Specifically, it has been shown to inhibit acetylcholinesterase (AChE), suppress the Epstein-Barr virus early antigen (EBV-EA), and preliminary studies suggest it may inhibit cancer cell proliferation.[3][5][6]
While in vitro data are promising, there is a notable lack of specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound in the public domain.[6] This document provides a comprehensive guide for designing foundational in vivo studies to bridge this gap. It outlines detailed protocols for evaluating the anti-inflammatory, antitumor, and neuroprotective potential of this compound in established animal models, along with essential protocols for preliminary pharmacokinetic and toxicology assessments. The data and protocols herein are intended to provide a robust framework for advancing this compound through the preclinical drug development pipeline.
Data Presentation: Summary of Preclinical Data
Quantitative data provides a benchmark for designing in vivo experiments. The following tables summarize the available in vitro data for this compound and in vivo data for its close structural analog, Lucidenic Acid E2, which can be used to estimate a starting dose range.[6]
Table 1: Summary of In Vitro Quantitative Data for this compound
| Biological Activity | Assay | Target/Cell Line | Metric | Result | Reference |
|---|---|---|---|---|---|
| Neuroprotective | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 17.14 ± 2.88 µM | [5][6] |
| Anti-viral | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA |[6][7] |
Table 2: Summary of In Vivo Quantitative Data for Lucidenic Acid E2 (Structural Analog)
| Biological Activity | Assay | Animal Model | Metric | Result | Reference |
|---|
| Anti-inflammatory | TPA-Induced Ear Inflammation | Mouse | ID50 | 0.11 mg/ear |[6] |
Proposed Signaling Pathways
The immunomodulatory and anti-inflammatory effects of triterpenoids from Ganoderma lucidum are often mediated through the modulation of key intracellular signaling pathways that regulate inflammation.[8] The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
Experimental Protocols
The following protocols provide a framework for conducting initial in vivo efficacy, pharmacokinetic, and toxicology studies.
General In Vivo Study Workflow
A systematic approach is critical for obtaining reliable and reproducible data from animal studies. The general workflow encompasses acclimatization, baseline measurements, treatment administration, monitoring, and terminal analysis.
Protocol: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.[9]
-
Objective : To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rodent model.
-
Animal Model : Male Wistar rats or Swiss albino mice (180-220g or 20-25g, respectively).
-
Materials :
-
This compound (to be suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Vehicle control (e.g., 0.5% CMC).
-
Positive control: Indomethacin or Diclofenac Sodium (10 mg/kg).[9]
-
Carrageenan (1% w/v in sterile 0.9% saline).
-
Plethysmometer or digital calipers.
-
-
Experimental Procedure :
-
Acclimatization : House animals for at least one week under standard laboratory conditions.
-
Grouping : Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing : Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Inflammation Induction : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement : Measure the paw volume or thickness immediately before carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[9]
-
-
Endpoint Analysis :
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the study, animals can be euthanized, and the inflamed paw tissue collected for histopathological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-1β, COX-2) via ELISA or qPCR.[9]
-
Protocol: Antitumor Activity (Xenograft Model)
Xenograft models are fundamental for evaluating the in vivo efficacy of novel anti-cancer agents.[10][11]
-
Objective : To determine the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
-
Animal Model : Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
Materials :
-
Selected human cancer cell line (e.g., OVCAR-8 ovarian cancer, based on related compound studies).[12]
-
Matrigel or similar basement membrane matrix.
-
This compound and corresponding vehicle.
-
Standard-of-care chemotherapy agent as a positive control (e.g., Paclitaxel, Cisplatin).
-
Digital calipers.
-
-
Experimental Procedure :
-
Tumor Implantation : Subcutaneously inject 5-10 x 10⁶ cancer cells, resuspended in sterile PBS or media (often mixed 1:1 with Matrigel), into the flank of each mouse.
-
Tumor Growth : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Dosing : Begin treatment administration via the selected route (e.g., i.p., p.o., or i.v.). Dosing frequency could be daily, every other day, or as determined by preliminary tolerability studies.
-
Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs of toxicity.
-
-
Endpoint Analysis :
-
Primary endpoint: Tumor Growth Inhibition (TGI).
-
Secondary endpoints: Body weight change, survival analysis.
-
Protocol: Preliminary Pharmacokinetic (PK) and Toxicology Studies
Understanding a compound's PK profile and safety is crucial before proceeding to complex efficacy studies.[13][14][15]
-
Objective : To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and assess the acute toxicity and maximum tolerated dose (MTD) of this compound.
-
Animal Model : Sprague-Dawley rats or CD-1 mice. Both male and female animals should be used.
-
Pharmacokinetics Protocol :
-
Grouping and Dosing : Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes to different groups of animals (n=3-4 per time point).
-
Blood Sampling : Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing : Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters and determine oral bioavailability.
-
-
Acute Toxicity (MTD) Protocol :
-
Dose Escalation : Administer single, escalating doses of this compound to small groups of mice (n=3 per group).
-
Monitoring : Observe animals intensively for 24-48 hours and then daily for up to 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality. Record body weights.[16]
-
Endpoint : The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or other severe toxic effects.
-
Necropsy : Perform gross necropsy on all animals at the end of the 14-day observation period. Collect major organs for histopathological examination.
-
-
Repeated-Dose Toxicity (Optional follow-up) : Based on the MTD, conduct a 7 or 14-day repeated-dose study to evaluate the effects of sub-chronic exposure.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hoeford.com [hoeford.com]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Application Notes and Protocols for Methyl Lucidenate E2 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum[1][2]. Triterpenoids from this fungus are of significant scientific interest due to their diverse pharmacological activities[2][3]. This compound, in particular, has emerged as a promising candidate for drug discovery and development, with demonstrated potential in immunomodulation, cancer therapy, neuroprotection, and metabolic regulation[2][4][5]. This document provides a comprehensive overview of the applications of this compound, detailed experimental protocols for its evaluation, and a summary of its biological activities to support further research and development.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Immunomodulatory and Anti-inflammatory Effects: this compound and its congeners are known to modulate immune responses. Their anti-inflammatory properties are partly mediated through the inhibition of pro-inflammatory cytokines and mediators like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2)[1]. The underlying mechanism for these effects is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response[1].
Anticancer Activity: Triterpenoids from G. lucidum, including those structurally similar to this compound, have shown cytotoxic effects against various human carcinoma cell lines[6][7]. The anticancer mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest[6][8]. Studies on related compounds suggest the involvement of the intrinsic apoptosis pathway and the suppression of survival pathways like PI3K/Akt/NF-κB[7][8][9].
Neuroprotective Effects: this compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine[10][11]. This inhibitory activity suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease[12].
Anti-Hyperlipidemic Effects: this compound has been reported to inhibit the differentiation of pre-adipocytes into mature adipocytes, a process known as adipogenesis[4][5]. The proposed mechanism involves the modulation of key transcription factors that regulate adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[10].
Quantitative Data
The biological activity of this compound and related compounds has been quantified in various studies. The following tables summarize the key findings.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound/Extract | Target/Assay | Cell Line/Model | Quantitative Metric | Value | Reference |
| This compound | Acetylcholinesterase Inhibition | Enzymatic | IC50 | 17.14 ± 2.88 µM | [10][11] |
| Lucidenic Acids (A, D2, E2, P) | TPA-induced Skin Inflammation | Mouse Ear | ID50 | 0.07-0.29 mg/ear | [1][4] |
| Methyl Lucidone (B1675363) | TNF-α Secretion | PMA-stimulated Human Bronchial Epithelial Cells | Inhibition at 10 µM | ~50% | [1] |
| G. lucidum Extract | Nitric Oxide (NO) Production | LPS-stimulated Macrophages | - | Significant suppression | [1] |
| G. lucidum Extract | Prostaglandin E2 (PGE2) Production | LPS-stimulated Macrophages | - | Significant suppression | [1] |
Table 2: Cytotoxicity of Ganoderma lucidum Triterpenoids in Cancer Cell Lines
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Ganoderol A | MDA-MB-231 (Breast) | - | 15.3 ± 1.2 | [12] |
| Ganoderol A | HepG2 (Hepatocellular) | - | 12.5 ± 1.1 | [12] |
| Lucidenic acid A | OVCAR-8 (Ovarian) | 48 | 61 | [8] |
| Lucidenic acid A | SKOV-3 (Ovarian) | 48 | 103 | [8] |
| Lucidenic acid C | A549 (Lung) | - | 52.6 - 84.7 | [8] |
| Lucidenic acid N | COLO205 (Colon) | - | 486 | [8] |
| Lucidenic acid N | HepG2 (Hepatocellular) | - | 230 | [8] |
| Lucidenic acid N | HL-60 (Leukemia) | - | 64.5 | [8] |
Note: Data for this compound cytotoxicity was not specifically reported in the reviewed literature; however, the data for structurally related compounds provide a strong rationale for its investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)[6]
-
Cell Culture Medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin[6][8]
-
This compound (purity >95%)[6]
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Culture cancer cells to logarithmic growth phase. Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours for cell attachment[6][7][8].
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be less than 0.5%[6]. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO)[6][7][8].
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours)[8].
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours[6][8].
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) and shake to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader[7][8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis[6][7].
Caption: Workflow for in vitro cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (2 x 10⁵ cells/well) and incubate for 24 hours. Treat with various concentrations of this compound for 24 hours[8].
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS[8].
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark[8].
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic[8].
Western Blot Analysis
Objective: To detect changes in the expression of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., for Bcl-2, caspases, Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer and determine the protein concentration[8].
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane[8].
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[7].
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image. Quantify band intensities and normalize to a loading control[7].
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on AChE activity.
Protocol: This assay is typically performed in a 96-well plate format.
-
Reaction Mixture: To each well, add Tris-HCl buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution.
-
Incubation: Incubate the mixture for 15 minutes at 37°C[12].
-
Substrate Addition: Add DTNB (Ellman's reagent) and the acetylthiocholine (B1193921) iodide (ATCI) substrate solution to initiate the reaction[12].
-
Measurement: Measure the absorbance at 412 nm at regular intervals[11][12].
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value from a dose-response curve[12].
Signaling Pathways
Caption: Proposed inhibition of the PI3K/Akt pathway.
Caption: Putative inhibition of the NF-κB pathway.
Conclusion
This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as a lead compound for drug development. Its multifaceted biological activities, including immunomodulatory, anticancer, and neuroprotective effects, are supported by a growing body of scientific evidence. The data and protocols presented in this document provide a solid foundation for researchers to further explore the therapeutic applications of this compound. Future investigations should focus on elucidating its precise mechanisms of action, conducting comprehensive preclinical studies, and exploring its pharmacokinetic and pharmacodynamic profiles to pave the way for potential clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Formulating Methyl Lucidenate E2 for Preclinical Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor effects.[1] As with many promising natural products, its progression through the drug development pipeline is hampered by poor aqueous solubility, a characteristic common to many triterpenoids.[2] This property presents a significant challenge for achieving adequate bioavailability and consistent exposure in preclinical studies.
These application notes provide a comprehensive guide to formulating this compound for both in vitro and in vivo preclinical evaluation. This document outlines detailed protocols for solubility assessment, formulation development for various administration routes, and stability testing. Furthermore, it visualizes key experimental workflows and the putative signaling pathways of this compound to aid in experimental design and data interpretation.
Physicochemical Properties and Stability
A foundational understanding of the physicochemical properties of this compound is critical for developing appropriate formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₂O₈ | [1] |
| Molecular Weight | 530.65 g/mol | [1] |
| Appearance | Solid | [3] |
| General Solubility | Lipophilic, low aqueous solubility | [3] |
This compound is susceptible to degradation under certain conditions. To ensure the integrity of the compound throughout experimental procedures, the following storage and handling guidelines are recommended.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Reference(s) |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
| Light Exposure | Protect from direct light to prevent photodegradation. | [1] |
| pH | Avoid extreme pH conditions which can cause hydrolysis or rearrangement. | [1] |
| Oxidizing Agents | Avoid strong oxidizing agents. | [1] |
Data Presentation: Solubility Profile of this compound
Due to the limited publicly available quantitative solubility data for this compound, the following table provides estimates based on qualitative descriptions and data from structurally similar triterpenoids, such as Ganoderic Acid D.[4] It is imperative that researchers determine the precise solubility in their specific vehicle systems.
Table 3: Estimated Solubility of this compound in Common Pharmaceutical Vehicles
| Solvent/Vehicle | Type | Estimated Solubility (mg/mL) | Reference(s) for Similar Compounds |
| Water | Aqueous | < 0.1 | [3] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 0.1 | [4] |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | ~30 | [3][4] |
| Ethanol | Organic Solvent | ~30 | [4] |
| Propylene Glycol (PG) | Co-solvent | Moderately Soluble (requires experimental determination) | [5] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Soluble (requires experimental determination) | [5] |
| Tween® 80 | Surfactant | Forms micellar solution (requires experimental determination) | [6] |
| Corn Oil | Lipid | Soluble (requires experimental determination) | [7] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
Objective: To determine the kinetic solubility of this compound in various vehicles to guide formulation development.
Materials:
-
This compound powder
-
Selected solvents and vehicles (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol, Tween® 80, water, PBS)
-
96-well microplate (UV-transparent)
-
Microplate reader with UV detection capabilities
-
Multichannel pipette
-
Plate shaker
-
Analytical balance
Methodology:
-
Prepare a high-concentration stock solution: Accurately weigh and dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a standard curve.
-
Dispense test vehicles: In a separate 96-well plate, add a fixed volume of each test vehicle to multiple wells.
-
Add this compound stock: Spike a small, fixed volume of the concentrated DMSO stock solution into the wells containing the test vehicles. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubate and shake: Seal the plate and incubate at room temperature with continuous shaking for a defined period (e.g., 2 hours) to allow for equilibration.
-
Measure absorbance: After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., ~252 nm, requires experimental determination).
-
Analyze for precipitation: Visually inspect the wells for any signs of precipitation.
-
Calculate solubility: Using the standard curve, determine the concentration of this compound in the wells that did not show precipitation. This value represents the kinetic solubility in that specific vehicle.
Protocol 2: Preparation of an Oral Formulation (Solution/Suspension)
Objective: To prepare a formulation suitable for oral gavage in preclinical animal models.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG 400, Water)
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Methodology (Example for a 10 mg/mL formulation in 10% DMSO / 40% PEG 400 / 50% Water):
-
Weigh this compound: Accurately weigh the required amount of this compound for the desired final volume and concentration. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: In a sterile vial, add the appropriate volume of DMSO (for 1 mL total volume, add 100 µL). Add the weighed this compound to the DMSO.
-
Solubilize: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution, but avoid excessive heat.
-
Add Co-solvent: Add the required volume of PEG 400 (400 µL) to the DMSO solution and vortex to mix.
-
Add Aqueous Component: Slowly add the water (500 µL) to the mixture while continuously vortexing to prevent precipitation.
-
Final Homogenization: Vortex the final solution until it is clear and homogenous. If a fine suspension is formed, ensure it is uniformly dispersed before administration.
-
Storage: Store the formulation in a sealed, amber vial, protected from light, and under the appropriate temperature conditions as determined by stability studies.
Protocol 3: Preparation of an Intravenous Formulation
Objective: To prepare a sterile, clear solution of this compound suitable for intravenous administration. Note: IV formulations must be sterile and free of particulates. This protocol should be performed under aseptic conditions.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle components (e.g., DMSO, PEG 400, Saline)
-
Sterile, depyrogenated vials
-
Sterile syringe filters (e.g., 0.22 µm)
-
Laminar flow hood
-
Vortex mixer
Methodology (Example for a 2 mg/mL formulation in 20% DMSO / 40% PEG 400 / 40% Saline):
-
Weigh this compound: In a sterile, depyrogenated vial within a laminar flow hood, accurately weigh the required amount of this compound. For 1 mL of a 2 mg/mL solution, weigh 2 mg.
-
Initial Dissolution: Add the sterile DMSO (200 µL) to the vial and vortex until the compound is fully dissolved.
-
Add Co-solvent: Add the sterile PEG 400 (400 µL) and vortex until the solution is homogenous.
-
Add Saline: Slowly add the sterile saline (400 µL) while vortexing.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, depyrogenated vial.
-
Visual Inspection: Before administration, visually inspect the final solution for any signs of precipitation or particulate matter. The solution must be clear.
-
Storage: Store under sterile conditions at the appropriate temperature as determined by stability studies.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Formulation workflow for this compound.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of PI3K/Akt and NF-κB pathways.
Micellar Solubilization Concept
Caption: Encapsulation in a surfactant micelle.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. japer.in [japer.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Lucidenate E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (Reishi).[1][2] As a member of the lucidenic acid family of compounds, it has attracted scientific interest for its diverse pharmacological properties.[3] Preclinical research has highlighted its potential as a neuroprotective, anti-viral, immunomodulatory, and anti-inflammatory agent.[1][4][5] These application notes provide a summary of the available quantitative data on its biological activities, detailed protocols for key in vitro assays, and diagrams of its proposed signaling pathways and experimental workflows.
Data Presentation: Dose-Response Analysis
While comprehensive dose-response curve data is limited in publicly available literature, the following table summarizes the key quantitative findings for the biological activity of this compound.
| Biological Activity | Assay | Target/Cell Line | Metric | Result | Reference |
| Neuroprotection | Acetylcholinesterase Inhibition | Enzyme Assay | IC₅₀ | 17.14 ± 2.88 µM | [1][5][6][7][8] |
| Anti-viral Activity | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [7][9] |
Note: The anti-viral activity was determined at a single molar ratio relative to the inducing agent, 12-O-tetradecanoylphorbol-13-acetate (TPA).
Experimental Protocols
The following protocols are based on established methodologies for assessing the key biological activities of this compound.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol details the in vitro determination of this compound's inhibitory effect on acetylcholinesterase activity.[6]
1. Principle: The assay measures the enzymatic activity of AChE through the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI). The resulting product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[4][6] A reduction in the rate of color formation in the presence of this compound indicates enzyme inhibition.[4]
2. Materials:
-
This compound (stock solution in DMSO)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a series of working solutions by serially diluting the stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).[8]
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at their required concentrations.
-
-
Assay Setup (96-well plate):
-
In triplicate, add the following to the wells:
-
Test Wells: 20 µL of this compound working solution.
-
Control Wells (No Inhibitor): 20 µL of phosphate buffer (with DMSO at the same concentration as test wells).
-
Blank Wells: 40 µL of phosphate buffer.
-
-
Add 20 µL of DTNB solution to all wells.
-
Add 20 µL of AChE solution to the Test and Control wells. Add 20 µL of buffer to the Blank wells.
-
-
Incubation:
-
Mix the contents gently and pre-incubate the plate at 37°C for 15 minutes.[4]
-
-
Reaction Initiation:
-
Add 20 µL of ATCI solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for at least 5 minutes to determine the reaction rate.[4]
-
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Correct the rates for the Test and Control wells by subtracting the rate of the Blank.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[4]
Protocol 2: Epstein-Barr Virus (EBV) Early Antigen (EA) Induction Assay
This protocol is used to evaluate the anti-viral potential of this compound by measuring its ability to inhibit the lytic activation of EBV in latently infected cells.[3]
1. Principle: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are stimulated with a tumor promoter like TPA to induce the viral lytic cycle, which includes the expression of the Early Antigen (EA). The inhibitory effect of this compound is determined by quantifying the reduction in the number of EA-positive cells via immunofluorescence microscopy.[3]
2. Materials:
-
Raji cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
12-O-tetradecanoylphorbol-13-acetate (TPA, inducing agent)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., cold acetone (B3395972) or methanol)
-
Human serum containing high-titer antibodies to EBV-EA (or specific anti-EA monoclonal antibody)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody
-
Fluorescence microscope
3. Procedure:
-
Cell Culture and Treatment:
-
Culture Raji cells in complete medium.
-
Seed the cells at a specific density in a multi-well plate.
-
Treat the cells with various concentrations of this compound.
-
Simultaneously, add TPA to all wells (except the negative control) to induce EBV lytic cycle activation.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
Cell Staining:
-
Harvest the cells, wash them with PBS, and prepare cell smears on glass slides.
-
Air-dry the smears and fix them with cold acetone for 10 minutes.
-
Stain the fixed cells with human serum containing anti-EA antibodies (primary antibody) for 30 minutes.
-
Wash the slides with PBS.
-
Add the FITC-conjugated secondary antibody and incubate for another 30 minutes in the dark.
-
Wash the slides again with PBS.
-
-
Data Acquisition:
-
Mount the slides with a suitable mounting medium.
-
Count the number of EA-positive (fluorescent) cells and the total number of cells in several fields of view under a fluorescence microscope (at least 500 cells per sample).[3]
-
4. Data Analysis:
-
Calculate the percentage of EA-positive cells for each treatment condition.
-
Determine the percentage of inhibition of EA induction for each this compound concentration relative to the TPA-only control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for this compound.
Caption: Proposed signaling pathways for this compound.
Caption: General workflow for in vitro dose-response studies.
References
Application Notes and Protocols for Western Blot Analysis of Methyl Lucidenate E2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus have attracted considerable interest in scientific research, particularly for their potential immunomodulatory and anti-cancer properties.[1][2] While extensive research on Ganoderma lucidum extracts is available, detailed experimental data specifically for this compound is limited. These application notes and protocols are primarily based on studies of the closely related and structurally similar compound, Methyl Lucidone (B1675363), as well as other lucidenic acids, and are intended to serve as a comprehensive guide for designing and conducting experiments with this compound.[1][2]
The proposed mechanism of action for compounds related to this compound involves the modulation of key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critical in regulating inflammation, cell survival, and apoptosis.[1][2] Western blot analysis is a fundamental technique to elucidate the effects of this compound on the protein expression levels within these pathways.
Data Presentation
Due to the limited availability of specific quantitative Western blot data for this compound, the following table summarizes the observed effects of a closely related compound, Methyl Lucidone, on key protein markers in cancer cell lines. This data can serve as a valuable reference for designing Western blot experiments for this compound.
Table 1: Summary of Protein Expression Changes Induced by Methyl Lucidone in Ovarian Cancer Cells (OVCAR-8 & SKOV-3) as Determined by Western Blot Analysis
| Target Protein | Cellular Function | Observed Effect of Methyl Lucidone | Reference |
| Apoptosis Pathway | |||
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increased | [3][4] |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway | Increased | [3][4] |
| Cleaved PARP | Substrate of cleaved caspases, marker of apoptosis | Increased | [3][4] |
| Bcl-2 | Anti-apoptotic protein | Decreased | [3][4] |
| Bcl-xL | Anti-apoptotic protein | Decreased | [3][4] |
| Cytochrome c | Released from mitochondria to trigger apoptosis | Increased in cytosol | [3] |
| PI3K/Akt/NF-κB Pathway | |||
| p-Akt (phosphorylated Akt) | Key protein in a pro-survival signaling pathway | Decreased | [3] |
| NF-κB (p65) | Transcription factor for pro-inflammatory and survival genes | Decreased nuclear translocation | [3] |
| Cell Cycle Regulation | |||
| Cyclin A | Regulates S and G2/M phases of the cell cycle | Decreased | [3] |
| Cyclin B | Regulates G2/M transition of the cell cycle | Decreased | [3] |
| p21 | Cyclin-dependent kinase inhibitor, induces cell cycle arrest | Increased | [3] |
| p27 | Cyclin-dependent kinase inhibitor, induces cell cycle arrest | Increased | [3] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
This protocol outlines the preparation of whole-cell lysates from cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
-
BCA or Bradford protein assay kit
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish (e.g., 100-200 µL for a 60 mm dish).
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Store the lysates at -80°C until use.
Protocol 2: Western Blot Analysis
This protocol provides a general procedure for detecting changes in protein expression in this compound-treated cells.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage for the target protein's molecular weight)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Tris-Glycine with methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt/NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
References
Application Notes and Protocols for Gene Expression Analysis Following Methyl Lucidenate E2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from this fungus are of significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[2] This compound has also been noted for its potential immunomodulatory effects.[1]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. The included protocols and data presentation formats are designed to facilitate the design and execution of experiments aimed at elucidating the molecular mechanisms of action of this promising natural compound. While specific quantitative gene expression data for this compound is limited, the information presented is based on the known effects of closely related compounds and provides a strong framework for future research.[1][3]
Data Presentation
Table 1: Hypothetical Gene Expression Changes in a Cancer Cell Line Treated with this compound
The following table represents a hypothetical summary of expected gene expression changes in a human cancer cell line (e.g., prostate cancer cell line DU-145) after treatment with this compound, based on the known anti-inflammatory and pro-apoptotic effects of related triterpenoids.[1][3] This data would typically be obtained from RNA-sequencing or microarray analysis and validated by qPCR.
| Gene Symbol | Gene Name | Pathway | Predicted Fold Change | Putative Function |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | NF-κB Signaling | -2.5 | Pro-inflammatory transcription factor |
| RELA | RELA Proto-Oncogene, NF-KB Subunit | NF-κB Signaling | -2.2 | Pro-inflammatory transcription factor |
| IL6 | Interleukin 6 | Inflammatory Response | -3.0 | Pro-inflammatory cytokine |
| TNF | Tumor Necrosis Factor | Inflammatory Response | -2.8 | Pro-inflammatory cytokine |
| BCL2 | B-Cell CLL/Lymphoma 2 | Apoptosis | -2.0 | Anti-apoptotic protein |
| BCL2L1 | BCL2 Like 1 (Bcl-xL) | Apoptosis | -1.8 | Anti-apoptotic protein |
| CASP3 | Caspase 3 | Apoptosis | +2.5 | Executioner caspase |
| CASP9 | Caspase 9 | Apoptosis | +2.1 | Initiator caspase |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | +1.9 | Pro-apoptotic protein |
| AKT1 | AKT Serine/Threonine Kinase 1 | PI3K/Akt Signaling | -1.7 | Pro-survival kinase |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | PI3K/Akt Signaling | -1.5 | Upstream signaling kinase |
Note: The fold changes presented are for illustrative purposes and should be experimentally determined.
Signaling Pathways
This compound and related compounds are believed to exert their effects by modulating key signaling pathways that regulate inflammation, cell survival, and apoptosis.[1][3]
Proposed Inhibition of the NF-κB Signaling Pathway
dot
References
- 1. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum | MDPI [mdpi.com]
- 2. Physiological changes and gene responses during Ganoderma lucidum growth with selenium supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl Lucidenate E2 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Lucidenate E2, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of interest for its potential therapeutic applications in neurodegenerative diseases.[1] Preclinical data suggest that its neuroprotective effects may be mediated through multiple mechanisms, including enzyme inhibition and modulation of key signaling pathways involved in oxidative stress and inflammation.[1][2] This document provides a comprehensive overview of the current understanding of this compound, detailed experimental protocols for its evaluation, and visualizations of its potential mechanisms of action.
Quantitative Data Summary
The primary neuroprotective activity reported for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.[1][3] The available quantitative data for this compound and related compounds from Ganoderma lucidum are summarized below.
| Bioactivity | Compound | Target/Assay | Value | Source |
| Enzyme Inhibition | This compound | Acetylcholinesterase (AChE) | IC50: 17.14 ± 2.88 µM | [1][3] |
| Anti-inflammatory | G. lucidum Extract | Nitric Oxide (NO) Production | Significant suppression | [2] |
| Anti-inflammatory | G. lucidum Extract | Prostaglandin E2 (PGE2) Production | Significant suppression | [2] |
| Anti-inflammatory | Lucidenic Acids (A, D2, E2, P) | TPA-induced Mouse Ear Inflammation | ID50: 0.07-0.29 mg/ear | [2] |
| Antiviral/Anti-tumor | Lucidenic Acids & Methyl Esters | Epstein-Barr Virus (EBV-EA) Induction | 96-100% inhibition | [2][4] |
Signaling Pathways and Mechanisms of Action
Based on its structure and data from related triterpenoids, this compound is hypothesized to exert its neuroprotective effects through several key signaling pathways.
Inhibition of Acetylcholinesterase (AChE)
This compound directly inhibits AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] This inhibition increases acetylcholine levels in the synaptic cleft, a primary therapeutic strategy for Alzheimer's disease.[1]
References
Troubleshooting & Optimization
Improving Methyl Lucidenate E2 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Lucidenate E2. The information is designed to address common challenges encountered during in vitro assays, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] It has garnered significant interest for its potential immunomodulatory, neuroprotective, and anti-viral properties.[1][2][3] Like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies.[4][5] It is crucial to use anhydrous (water-free) DMSO to prevent hydration of the compound, which can decrease its solubility.[6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize off-target effects.[4][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Q4: I am still observing precipitation of this compound in my cell culture medium, even at low DMSO concentrations. What can I do?
If precipitation persists, consider the following strategies:
-
Co-solvents: The use of a combination of solvents can sometimes improve solubility. For instance, a small amount of ethanol (B145695) can be used in conjunction with DMSO. However, the final concentration of all organic solvents should be minimized and controlled.[4]
-
Solubilizing Agents: Non-ionic surfactants like Tween 80 or complexing agents such as cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[4] It is essential to test the effect of these agents on your specific cell line and assay, as they can have biological effects of their own.[4]
-
Addition of Serum: If you are using a serum-free medium, the addition of serum may help to solubilize the compound.[4]
Q5: How can I determine the kinetic solubility of this compound in my specific experimental conditions?
It is highly recommended to experimentally determine the kinetic solubility of this compound in your cell culture medium. A common method is to prepare serial dilutions of your stock solution in the medium and measure turbidity using a plate reader. The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder in DMSO | - Attempting to prepare a stock solution that exceeds its solubility limit.- Impurities in the compound.- Water contamination in DMSO. | - Try preparing a more dilute stock solution.- Ensure the purity of the this compound.- Use sterile, anhydrous DMSO, preferably from a new, sealed container.[6] |
| Precipitation of the compound upon dilution into aqueous cell culture medium | - The concentration of this compound exceeds its kinetic solubility in the final medium.- The final DMSO concentration is too low to maintain solubility. | - Determine the kinetic solubility of this compound in your specific medium before conducting your experiments.- Consider using solubilizing agents like Tween 80 or cyclodextrins.[4]- If compatible with your experimental design, the addition of serum to the medium can help.[4] |
| Inconsistent results between experimental replicates | - Inhomogeneous stock solution due to incomplete dissolution or precipitation.- Degradation of the compound in the stock solution. | - Ensure the stock solution is completely dissolved by vortexing thoroughly before each use. Gentle warming to 37°C may aid dissolution.[4][6]- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8] |
Quantitative Data on Common Solvents
| Solvent | General Solubility for Hydrophobic Compounds | Recommended Max. Final Concentration in Cell Culture | Notes |
| DMSO | High | ≤ 0.5% (ideally ≤ 0.1%)[4] | Can be toxic to cells at higher concentrations.[4] |
| Ethanol | Moderate to High | ≤ 0.5%[4] | Can also be cytotoxic; effects vary between cell lines.[4] |
| Methanol | Moderate | Not commonly recommended | Higher toxicity than ethanol.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder, Molecular Weight: ~498.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber glass vial or clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, DMSO-compatible syringe filter (0.22 µm)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.[4]
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile syringe filter.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare serial dilutions: In the 96-well plate, perform serial dilutions of your this compound stock solution in DMSO.
-
Add medium: To each well, add a fixed volume of your pre-warmed cell culture medium to achieve the desired final concentrations of the compound. Ensure the final DMSO concentration is constant across all wells.[4]
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for potential precipitation.[4]
-
Measure turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[4]
-
Data analysis: Plot the absorbance against the compound concentration. The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.[4]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Methyl Lucidenate E2 stability and storage conditions
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability and storage of Methyl Lucidenate E2 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (also known as Reishi or Lingzhi).[1][2][3] It is a derivative of lucidenic acid and is investigated for various potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-viral effects.[3][4] Its molecular formula is C₃₀H₄₂O₈ with a molecular weight of approximately 530.65 g/mol .[4][5]
Q2: What are the primary factors that cause the degradation of this compound? A2: this compound is sensitive to several environmental factors that can accelerate its degradation. These include:
-
Temperature: Elevated temperatures increase the rate of chemical decomposition.[1] Thermal degradation can occur at temperatures above 200°C.[5]
-
pH: Exposure to extreme acidic or basic conditions can lead to hydrolysis of its ester functionalities.[5]
-
Light: Direct exposure to light, particularly UV radiation, can induce photochemical reactions that compromise the compound's integrity.[1][5]
-
Oxygen: The molecule is susceptible to oxidation, which can alter its chemical structure.[1] The hydroxyl group at position 3 is a potential site for such reactions.[5]
-
Humidity: Moisture can promote hydrolysis and may create an environment for microbial growth, which can degrade the compound.[1]
Q3: What are the potential chemical degradation pathways? A3: The degradation of this compound is primarily influenced by its multiple functional groups.[5] Key pathways include:
-
Hydrolysis: Under acidic or basic conditions, the ester groups (acetyl and pentanoate) can be hydrolyzed to yield the corresponding hydroxyl derivatives and acids.[5]
-
Oxidation: The hydroxyl groups present in the structure are susceptible to oxidation, potentially forming ketones or aldehydes.[5]
-
Thermal Decomposition: At high temperatures, the molecule can undergo sequential loss of its functional groups, starting with the acetyl moiety, followed by dehydration and decarboxylation.[5]
Storage and Handling
For optimal stability, this compound should be stored in airtight, dark containers, such as amber glass vials or containers wrapped in aluminum foil, to protect it from light, moisture, and air.[1][5]
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data extrapolated from supplier recommendations.[1][6] |
Troubleshooting Guide
Problem 1: I am seeing a loss of biological activity or inconsistent results in my assays.
-
Possible Cause: This may be due to the degradation of this compound from improper storage or handling.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature, protected from light, and in a sealed container to prevent exposure to air and moisture.[1]
-
Check Solvent Stability: If using a stock solution, ensure it has not been stored longer than the recommended duration (e.g., 1 month at -20°C or 6 months at -80°C).[1][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
-
Assess Purity: If degradation is suspected, analyze the purity of the sample using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for degradation products.[1]
-
Use a Fresh Sample: Compare results with a fresh, unexpired sample of this compound to confirm if the issue is with the compound's integrity.[1]
-
Problem 2: The appearance of the compound has changed (e.g., color change, clumping).
-
Possible Cause: Visible changes can indicate degradation, moisture absorption, or contamination.[1]
-
Troubleshooting Steps:
-
Inspect Container Seal: Ensure the vial or container is properly and tightly sealed to prevent air and moisture from entering.[1]
-
Review Handling Procedures: Check your handling protocols to rule out any potential sources of cross-contamination.
-
Perform Analytical Verification: Use HPLC or LC-MS to confirm the chemical integrity of the compound and identify any impurities or degradation products.[1]
-
Problem 3: I observed a precipitate after diluting my DMSO stock solution into an aqueous cell culture medium.
-
Possible Cause: this compound is a hydrophobic molecule, and precipitation upon dilution into aqueous media is a common issue. This happens when the concentration of the compound exceeds its solubility limit in the final medium.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (ideally ≤ 0.1% - 0.5%) to minimize toxicity and solubility issues.[7]
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can sometimes help improve solubility.[7]
-
Perform a Kinetic Solubility Assay: Determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid working with supersaturated solutions.[7]
-
Increase Mixing: After adding the stock solution to the medium, mix thoroughly by gentle vortexing or inversion to ensure rapid and uniform dispersion.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution for use in cell-based assays.
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial (or clear vial wrapped in foil)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, 0.22 µm DMSO-compatible syringe filter
-
-
Procedure:
-
Calculate Mass: Determine the mass of this compound required for your desired volume of a 10 mM stock solution (Molecular Weight: ~530.65 g/mol ).[4][5]
-
Weigh Compound: Accurately weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes. Visually inspect to ensure no solid particles remain.[7]
-
Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into the final sterile, light-protected vial.[7]
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[7]
-
Protocol 2: Stability Assessment via HPLC
This protocol outlines a method for assessing the stability of this compound under various experimental conditions.[1]
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Amber glass HPLC vials
-
HPLC system with UV detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Aliquot this stock solution into several amber glass vials.[1]
-
Stress Conditions: Expose sets of vials to a range of conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C, and continuous light exposure at room temperature).[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.[1]
-
HPLC Analysis:
-
Data Analysis: For each time point and condition, compare the peak area of this compound to the peak area from the initial time point (t=0) to calculate the percentage of the compound remaining and determine the rate of degradation.[1]
-
References
Technical Support Center: Methyl Lucidenate E2
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Methyl Lucidenate E2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during its experimental use, with a focus on preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Like many complex organic molecules, it is susceptible to degradation from environmental factors, which can compromise its biological activity and lead to inconsistent experimental results.[2] Proper handling and storage are therefore critical to maintain its purity and potency.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors that can induce the degradation of this compound include:
-
Temperature: Elevated temperatures accelerate chemical reactions that can lead to decomposition.[2]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[2]
-
pH: Extreme acidic or basic conditions can lead to hydrolysis of its ester functionalities.[1]
-
Oxidation: The presence of oxidizing agents can modify its chemical structure.[1]
-
Humidity: Moisture can promote hydrolysis and create an environment for microbial growth.[2]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data extrapolated from supplier recommendations.[2]
For optimal preservation, always store this compound in airtight, dark containers, such as amber glass vials or containers wrapped in aluminum foil, to protect it from light and moisture.[2]
Troubleshooting Guide
Problem 1: I am observing a loss of biological activity or inconsistent results in my assays.
-
Possible Cause: This may be due to the degradation of this compound resulting from improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and air.
-
Assess Purity: Analyze the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for degradation products.[2]
-
Use a Fresh Sample: If degradation is suspected, compare the performance of your current stock with a fresh, unexpired sample of this compound.
-
Problem 2: I have noticed visible changes in the appearance of the compound (e.g., color change, clumping).
-
Possible Cause: This could indicate degradation, moisture absorption, or contamination.
-
Troubleshooting Steps:
-
Inspect Container Seal: Ensure the container is properly sealed to prevent the entry of moisture and air.
-
Review Handling Procedures: Check your handling procedures to rule out any potential sources of cross-contamination.
-
Analytical Verification: Perform analytical testing, such as HPLC, to confirm the integrity of the compound.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method for assessing the stability of this compound under various experimental conditions.
1. Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Amber glass vials
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber glass vials.
-
Expose the vials to a range of conditions you wish to test (e.g., different temperatures: 4°C, 25°C, 40°C; light exposure: ambient light, direct UV light; different pH solutions).[2]
3. HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours and weekly thereafter), take a vial from each condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
4. Data Analysis:
-
Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of degradation.[2]
Visualizing Degradation and Signaling Pathways
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Modulation of Signaling Pathways
While specific data for this compound is still emerging, related triterpenoids from Ganoderma lucidum have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
References
Technical Support Center: Troubleshooting Methyl Lucidenate E2 HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Methyl Lucidenate E2. It is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing this compound?
A1: The most prevalent method for analyzing this compound and other triterpenoids from its natural source, Ganoderma lucidum, is reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This typically involves a C18 column with a mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1]
Q2: What detection wavelength is typically used for this compound?
A2: A common detection wavelength for the analysis of triterpenoids like this compound is around 252 nm.[2] However, for methods using detectors that are less specific to chromophores, such as Charged Aerosol Detection (CAD), a specific wavelength is not required.[3]
Q3: My peak for this compound is showing significant tailing. What are the likely causes?
A3: Peak tailing for triterpenoids is often due to secondary interactions with the stationary phase, particularly with acidic silanol (B1196071) groups on silica-based columns.[4][5] Other potential causes include column overload, contamination, or an inappropriate mobile phase pH.[1][6]
Q4: I am not seeing any peaks in my chromatogram. What should I check first?
A4: First, ensure that the detector lamp is on and that all cables are securely connected.[7] Verify that the mobile phase is flowing and that there is sufficient sample in the vial.[7] Also, confirm that the mobile phase composition is appropriate to elute this compound and that the compound has not degraded.[1]
Troubleshooting Guides
This section provides a more in-depth look at common problems, their potential causes, and systematic solutions.
Problem 1: No Peaks or Very Small Peaks
Symptoms:
-
The baseline is flat, with no peaks appearing at the expected retention time for this compound.
-
Peaks are significantly smaller than expected based on the sample concentration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| System Not Ready | - Ensure the detector lamp is on.[7]- Check for loose or broken cable connections between the detector and the data acquisition system.[7] |
| Flow Path Issue | - Verify that the pump is on and there is an adequate supply of mobile phase in the reservoirs.[7]- Check for leaks in the system, as a pressure drop can prevent the sample from reaching the detector.[1]- Purge the pump to remove any air bubbles.[8] |
| Sample Issue | - Confirm that the correct sample was injected and that it has not degraded.[7]- Ensure the sample concentration is above the limit of detection (LOD) of the instrument.[1]- Check for proper sample preparation, including complete dissolution in an appropriate solvent. |
| Incorrect Method Parameters | - Verify that the mobile phase composition is suitable for eluting this compound. A common mobile phase is a gradient of acetonitrile or methanol with acidified water.[1]- Ensure the injection volume is appropriate.[8] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Tailing: The peak is asymmetrical, with the latter half being broader than the front half.[6]
-
Fronting: The peak is asymmetrical, with the front half being broader than the latter half.[6]
-
Splitting: The peak appears as two or more closely eluting peaks.[6]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Issues | - Contamination: Flush the column with a strong solvent to remove contaminants.[6]- Overload: Dilute the sample and inject a smaller volume.[1]- Degradation: If the column is old or has been used with harsh mobile phases, it may need to be replaced.[1] |
| Mobile Phase Mismatch | - pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the pH is appropriate for the compound and the column.[1]- Solvent Strength: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Secondary Interactions | - Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the column can cause tailing. Using a base-deactivated column or adding a competitor (e.g., triethylamine) to the mobile phase can help.[5] |
| System Hardware | - Dead Volume: Check for and minimize any dead volume in the system, such as from poorly connected fittings.[9]- Leaking Connections: Ensure all fittings are tight to prevent leaks that can cause split peaks.[6] |
Problem 3: Low Sensitivity
Symptoms:
-
The peak for this compound is present but very small, making accurate quantification difficult.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Sample Concentration | - Concentrate the sample if the concentration of this compound is below the limit of quantitation (LOQ).[1] |
| Suboptimal Detection Parameters | - UV/Vis Detector: Ensure the detection wavelength is set to the absorbance maximum of this compound (around 252 nm).[2]- MS Detector: Optimize ionization source parameters. For triterpenoids, negative ion mode is often preferred.[1] Consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity in quantification.[1] |
| Mobile Phase Composition | - An inappropriate mobile phase can lead to poor peak shape and, consequently, lower peak height. Re-evaluate and optimize the mobile phase composition.[1] |
| Ion Source Contamination (MS) | - A dirty ion source can significantly reduce sensitivity. Regular cleaning and maintenance are essential.[1] |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general procedure for the quantitative analysis of this compound in a sample matrix, such as an extract from Ganoderma lucidum.
1. Sample Preparation:
- Accurately weigh a known amount of the dried extract.
- Dissolve the extract in methanol or another suitable solvent.
- Use sonication to ensure complete dissolution.
- Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[10]
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is commonly used.[1]
- Mobile Phase: A gradient elution with acetonitrile (or methanol) and acidified water (e.g., with 0.1-0.5% formic or acetic acid) is typical.[1]
- Flow Rate: A flow rate of 0.8-1.0 mL/min is often employed.[2]
- Column Temperature: Maintain a constant column temperature, for example, at 30°C.
- Injection Volume: Typically 10-20 µL.
- Detection: UV detection at 252 nm or Mass Spectrometry (MS) in negative ion mode.[1][2]
3. Data Analysis:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution.
- Determine the peak area of this compound in the sample chromatogram.
- Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of triterpenoids, including compounds structurally similar to this compound.
Table 1: HPLC Columns for Triterpenoid Analysis
| Column Type | Dimensions (mm) | Particle Size (µm) | Reference |
| C18 | 250 x 4.6 | 5 | [11] |
| C18 | 150 x 4.6 | 3 | [11] |
| C30 | - | 3 | [3] |
| Zorbax SB-C18 | - | - | [12] |
Table 2: Mobile Phases and Gradient Programs for Triterpenoid Analysis
| Mobile Phase A | Mobile Phase B | Gradient Program | Reference |
| 0.1% Formic acid in water | 0.1% Formic acid in acetonitrile | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-20 min, 10% B | [10] |
| 2% Acetic acid in water | Acetonitrile | Gradient elution with acetonitrile and 2% acetic acid (1/4 and 1/2, v/v) | [2] |
| 0.5% Acetic acid in water | Ethanol | Gradient elution from 50% to 80% ethanol | [13] |
Visualizations
Caption: A systematic workflow for troubleshooting common HPLC issues.
Caption: Logical relationships between common HPLC problems, their causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. maxisci.com [maxisci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Methyl Lucidenate E2 Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Methyl Lucidenate E2 from its primary source, the medicinal mushroom Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a lanostane-type triterpenoid (B12794562), a class of organic compounds known for their diverse biological activities.[1][2] The principal and most well-documented natural source of this compound is the fruiting body of the fungus Ganoderma lucidum, also commonly known as Lingzhi or Reishi.[1][2]
Q2: What are the most common methods for extracting this compound?
The most prevalent methods for extracting this compound and other triterpenoids from Ganoderma lucidum include:
-
Solvent Extraction (Maceration): This traditional method involves soaking the powdered fungal material in an organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature for an extended period.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and extraction efficiency, often in a shorter time and at lower temperatures than conventional methods.
-
Heat-Assisted Extraction (HAE): This method involves heating the solvent mixture to increase the solubility and diffusion rate of the target compounds.
Q3: What are the key factors influencing the extraction yield of this compound?
Several factors can significantly impact the efficiency of triterpenoid extraction:
-
Solvent Type and Concentration: Ethanol and methanol are commonly used solvents. The concentration of the aqueous ethanol solution is a critical parameter to optimize.
-
Extraction Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete recovery of the target compound, but prolonged times can increase the risk of degradation.
-
Solid-to-Solvent Ratio: A higher solvent volume can enhance extraction efficiency but may also lead to more diluted extracts, requiring more energy for solvent removal.
-
Ultrasonic Power (for UAE): In ultrasound-assisted extraction, the power of the sonication device directly influences the efficiency of cell wall disruption and mass transfer.
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause: Inefficient extraction parameters.
-
Troubleshooting Steps:
-
Review Solvent Choice: Ensure you are using an appropriate solvent like ethanol or methanol. Consider optimizing the ethanol concentration in an aqueous solution; studies on total triterpenoids suggest that concentrations between 60% and 95% are effective.
-
Optimize Extraction Time and Temperature: For heat-assisted extraction, temperatures around 60-80°C are often optimal for triterpenoids. For ultrasound-assisted extraction, shorter times (e.g., 40-100 minutes) at moderate temperatures (e.g., 80°C) have been shown to be effective for total triterpenoids.[3] Prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Adjust Solid-to-Solvent Ratio: A common starting point is a 1:20 to 1:50 solid-to-solvent ratio (g/mL). If the yield is low, increasing the solvent volume may help.
-
Increase Ultrasonic Power (for UAE): If using ultrasound, ensure the power setting is optimized. Studies have used powers ranging from 100W to over 400W for triterpenoid extraction.
-
-
-
Possible Cause: Incomplete cell wall disruption of Ganoderma lucidum.
-
Troubleshooting Steps:
-
Ensure Fine Grinding of Material: The dried fruiting bodies should be ground into a fine powder to maximize the surface area for solvent contact.
-
Consider Pre-treatment: For dense fungal materials, a pre-treatment step to break the cell walls might be beneficial.
-
-
Problem 2: Co-extraction of Impurities
-
Possible Cause: Non-selective extraction solvent.
-
Troubleshooting Steps:
-
Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. Suspend the extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Triterpenoids like this compound are typically enriched in the ethyl acetate fraction.[1]
-
Chromatographic Purification: The triterpenoid-rich fraction will likely require further purification using techniques like silica (B1680970) gel column chromatography or preparative HPLC to isolate pure this compound.[1]
-
-
Problem 3: Inconsistent Results in HPLC Quantification
-
Possible Cause: Poor peak shape or resolution.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Triterpenoids can be challenging to separate. Experiment with different mobile phase compositions (e.g., gradients of acetonitrile (B52724) and acidified water) and flow rates to improve peak resolution.[2]
-
Check Column Integrity: Poor peak shape can be a sign of a degraded or contaminated HPLC column. Ensure the column is properly maintained and, if necessary, replace it.
-
Use a Suitable Wavelength: For DAD detection, monitor at the UV absorbance maximum for this compound, which is around 252 nm.[2]
-
-
-
Possible Cause: Analyte degradation.
-
Troubleshooting Steps:
-
Proper Sample Storage: Store extracts and purified this compound at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for HPLC analysis.
-
-
Data Presentation: Optimized Extraction Parameters for Triterpenoids from Ganoderma lucidum
While specific quantitative data for this compound yield under varying conditions is limited in publicly available literature, the following tables summarize optimized parameters from studies on the extraction of total triterpenoids from Ganoderma lucidum, which can serve as a strong starting point for optimizing this compound extraction.
| Extraction Method | Parameter | Optimized Value | Resulting Triterpenoid Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power | 210 W | 0.38% | [3] |
| Temperature | 80°C | [3] | ||
| Liquid/Solid Ratio | 50 mL/g | [3] | ||
| Extraction Time | 100 min | [3] | ||
| Ethanol Concentration | 50% (v/v) | [3] | ||
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power | 480 W | 9.58 mg/g | |
| Extraction Time | 55 min | |||
| Solvent-to-Material Ratio | 27:1 mL/g | |||
| Heat-Assisted Extraction (HAE) | Temperature | 90.0°C | 435.6 mg/g of extract | [4] |
| Extraction Time | 78.9 min | [4] | ||
| Ethanol Concentration | 62.5% | [4] |
Quantitative Data for Lucidenic Acid E2
| Sample Type | Extraction Method | Compound | Concentration (mg/g of extract) | Reference |
| G. lucidum fruiting bodies | Grain alcohol extraction | Lucidenic Acid E2 | 2.246 - 3.306 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Triterpenoid Extraction and Fractionation
-
Preparation of Fungal Material:
-
Air-dry the fruiting bodies of Ganoderma lucidum at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Maceration: Macerate the powdered material with 95% ethanol at a solid-to-solvent ratio of 1:20 (w/v) for 24 hours at room temperature with occasional shaking.
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered material in 50% ethanol at a 1:50 (w/v) ratio. Place the suspension in an ultrasonic bath at 210 W and 80°C for 100 minutes.[3]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition it three times with an equal volume of n-hexane. Discard the n-hexane layers.
-
Subsequently, partition the aqueous layer three times with an equal volume of ethyl acetate.
-
Collect and pool the ethyl acetate fractions. This fraction is expected to be enriched with triterpenoids.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
Protocol 2: Quantification of this compound by HPLC-DAD
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Sample Preparation:
-
Dissolve a known amount of the dried ethyl acetate fraction in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile (B). A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-100% B; 40-50 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject the prepared sample and identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound.
Hypothesized Signaling Pathway of this compound in Adipocyte Differentiation
Caption: Hypothesized inhibition of adipocyte differentiation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Lucidenate E2 precipitation in cell culture media
Welcome to the Technical Support Center for Methyl Lucidenate E2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum[1][2][3][4]. It has garnered significant scientific interest due to a range of potential therapeutic properties, including immunomodulatory, neuroprotective, anti-inflammatory, and anti-viral effects[1][2][5][6]. For instance, it has been shown to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases[2][6][7].
Q2: What does this compound precipitation look like in cell culture media?
Precipitation of this compound can manifest in several ways. You might observe the cell culture medium becoming cloudy or hazy. Fine particles may be seen floating in the solution, or larger crystals can form and settle at the bottom of the culture vessel[8]. It is important to distinguish between a chemical precipitate and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in pH and the presence of visible microorganisms under a microscope[8].
Q3: Why does this compound precipitate in my cell culture media?
The precipitation of this compound, a hydrophobic compound, is a common challenge in cell culture experiments. Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media[8].
-
Solvent Shock: This is a frequent cause of precipitation. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution[8][9].
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used[8][9].
-
Temperature and pH Shifts: Changes in temperature, such as moving the media from room temperature to a 37°C incubator, can affect solubility. Similarly, the CO2 environment in an incubator can alter the pH of the media, which can also impact the solubility of pH-sensitive compounds[10].
-
Interaction with Media Components: this compound may interact with salts, amino acids, proteins, or other components in the media over time, forming insoluble complexes[10].
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize any off-target effects on cellular function[10][11]. It is always advisable to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments[11].
Q5: Can filtering the media after precipitation remove the issue?
Filtering the media after a precipitate has formed is generally not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable. It is better to address the root cause of the precipitation[9].
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to diagnose and resolve precipitation issues encountered when using this compound in cell culture.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate (cloudiness, particles, or crystals) forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in polarity when adding a concentrated DMSO stock to the aqueous media causes the hydrophobic compound to "crash out."[8][9] | Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[8][9] |
| Concentration Exceeds Solubility | The final concentration of this compound is higher than its solubility limit in the culture medium.[8][9] | Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[8] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C for making your dilutions.[9] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media may not prevent precipitation upon significant dilution and can be toxic to cells.[9] | Minimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9][11] This may require preparing a more concentrated stock solution in DMSO. |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The media with this compound appears clear initially, but a precipitate forms after a few hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of the compound over time.[10] | Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C before adding the compound.[10] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to decrease (become more acidic) over time. This pH change can alter the solubility of the compound.[9] | Ensure Proper Buffering: Use a medium that is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Interaction with Media Components | This compound may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.[9][10] | Test Different Media: If possible, try a different basal media formulation to see if the precipitation issue persists. You can also test the solubility in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[9] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Maintain Humidity: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[9] |
Quantitative Data Summary
In Vitro Bioactivity of this compound
| Biological Activity | Assay | Target | Quantitative Metric | Value | Reference |
| Neuroprotective | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 17.14 ± 2.88 µM | [2] |
| Anti-viral | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | EBV Lytic Cycle | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [4][6] |
Note: Further quantitative data for other reported biological activities, such as immunomodulatory effects and inhibition of adipocyte differentiation, are not yet available in the public domain and represent areas for future research.[2]
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data extrapolated from supplier recommendations.[3]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~498.7 g/mol ).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes[11].
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles[3].
Protocol for Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium of interest (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of your this compound stock solution in DMSO.
-
Add Medium: To each well, add a fixed volume of your pre-warmed cell culture medium to achieve the desired final concentrations of the compound. Ensure the final DMSO concentration is constant across all wells and ideally at or below 0.1%[11].
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for potential precipitation[11].
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation[11].
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (i.e., does not show an increase in absorbance compared to the vehicle control) is your maximum working soluble concentration under those specific conditions.
Visualizations
Experimental and logical Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Off-target effects of Methyl Lucidenate E2 in experiments
Welcome to the technical support center for Methyl Lucidenate E2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects during experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound, a triterpenoid (B12794562) from Ganoderma lucidum, is primarily investigated for its immunomodulatory and anti-cancer properties.[1] Its proposed mechanisms of action involve the modulation of key signaling pathways including:
-
NF-κB Signaling Pathway: Inhibition of this pathway is thought to suppress the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: Modulation of MAPKs such as p38, ERK, and JNK may contribute to its anti-inflammatory effects.
-
PI3K/Akt Signaling Pathway: This pathway is implicated in its potential to induce apoptosis and cell cycle arrest in cancer cells.[2]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[3] For a small molecule like this compound, this means it could bind to and modulate the activity of proteins that are not part of its intended signaling pathway. These unintended interactions can lead to a variety of issues in experiments, including:
-
Misinterpretation of results: An observed phenotype may be incorrectly attributed to the on-target effect.
-
Cellular toxicity: The compound may be toxic to cells, including non-target cell lines used as controls.[4]
-
Confounding variables: Activation or inhibition of unexpected signaling pathways can complicate data analysis.
Q3: Is there any data on the cytotoxicity of this compound or related triterpenoids on different cell lines?
A3: While specific off-target cytotoxicity data for this compound is limited, studies on triterpenoids from Ganoderma lucidum have shown cytotoxic activity against a range of human carcinoma cell lines.[4] The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth. Below is a summary of reported IC50 values for various Ganoderma triterpenoids against different cancer cell lines.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Ganoderma lucidum Triterpenoids (GLT) | DU-145 (Prostate) | > 2 mg/ml | 24 |
| Ganoderol A | MDA-MB-231 (Breast) | 15.3 ± 1.2 | Not Specified |
| Ganoderol A | HepG2 (Liver) | 12.5 ± 1.1 | Not Specified |
| This compound Analog | Acetylcholinesterase | 17.14 ± 2.88 | Not Specified |
This table summarizes data from related compounds to provide a comparative overview.[5][6]
Q4: How can I predict potential off-target effects of this compound before starting my experiments?
A4: Predicting off-target interactions in silico is a valuable first step. While there are no specific predictors for this compound, several computational approaches can be used for small molecules:[7][8]
-
Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) and others compare the chemical structure of this compound to a database of compounds with known protein interactions.[9]
-
Machine Learning Models: These models are trained on large datasets of compound-protein interactions to predict potential binding partners.[10]
-
Docking Simulations: If you have a hypothesized off-target protein, you can use molecular docking to predict the binding affinity and mode of this compound to that protein.
Troubleshooting Guide
Issue 1: I am observing cytotoxicity in my control (non-target) cell line.
-
Possible Cause: This could be a genuine off-target effect of this compound. Triterpenoids from Ganoderma lucidum have been shown to have cytotoxic effects on various cell lines.[12][13][14]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of this compound on your control cell line. This will help you identify a non-toxic concentration range for future experiments.
-
Use a positive control for cytotoxicity: Include a compound with known cytotoxic effects to ensure your assay is working correctly.
-
Reduce incubation time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for the observation of on-target effects.
-
Assess markers of apoptosis: Use assays like Annexin V/PI staining to determine if the observed cytotoxicity is due to programmed cell death.[2]
-
Issue 2: My experimental results are inconsistent or not what I expected based on the known on-target pathways.
-
Possible Cause: Unexpected results can arise from the modulation of an unknown off-target protein or signaling pathway.
-
Troubleshooting Steps:
-
Validate on-target engagement: Before exploring off-targets, confirm that this compound is engaging with its intended target in your experimental system. This could involve checking the phosphorylation status of downstream proteins in the target pathway (e.g., p-p65 for NF-κB).
-
Use a structurally related but inactive compound as a negative control: If available, this can help differentiate between specific on-target effects and non-specific or off-target effects.
-
Consider pathway crosstalk: The known on-target pathways (NF-κB, MAPK, PI3K/Akt) have significant crosstalk. The observed effect might be a result of these complex interactions.
-
Broad-spectrum pathway analysis: Use techniques like proteomic arrays or RNA sequencing to get a broader view of the cellular changes induced by this compound. This may reveal the activation or inhibition of unexpected pathways.
-
Issue 3: I want to experimentally identify the off-targets of this compound.
-
Possible Cause: You have confirmed on-target engagement but still observe a phenotype that cannot be explained, suggesting the involvement of off-targets.
-
Troubleshooting Steps:
-
Affinity-based Pull-down Methods: This involves immobilizing this compound on a solid support (like beads) and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[15]
-
Label-free Methods: Techniques such as Drug Affinity Responsive Target Stability (DARTS) can identify protein targets without chemically modifying the compound.[16]
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of the compound. Proteins that bind to this compound will often show a shift in their melting temperature.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells is consistent and below 0.5%.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: General workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target pathway modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. labiotech.eu [labiotech.eu]
- 12. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Methyl Lucidenate E2 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Methyl Lucidenate E2.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your experiments.
| Issue/Observation | Potential Cause | Recommended Action |
| Poor reproducibility of signal intensity between samples. | Variable Matrix Effects: Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement.[1][2] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate normalization. - Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1] |
| Low signal intensity or complete signal loss for this compound. | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids (B1166683), salts) can compete with this compound for ionization, reducing its signal.[1][2] | - Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove interfering compounds.[3][4] - Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the interfering matrix components.[2] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Unusually high signal intensity for this compound. | Ion Enhancement: Co-eluting compounds can sometimes enhance the ionization efficiency of the analyte, leading to an artificially high signal.[2] | - Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion enhancement in your chromatogram. - Improve Chromatographic Separation: Modify your LC method to separate the enhancing compounds from this compound. |
| Inconsistent retention time for this compound. | Matrix-Induced Chromatographic Shifts: High concentrations of matrix components can affect the column chemistry and alter the retention time of the analyte. | - Enhance Sample Cleanup: Use techniques like SPE or Liquid-Liquid Extraction (LLE) to reduce the overall matrix load injected onto the column.[3][5] - Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. |
| High background noise in the chromatogram. | Contamination from Matrix: Incomplete removal of matrix components can lead to a high chemical background, obscuring the analyte signal. | - Optimize Sample Preparation: Focus on methods that provide the cleanest extracts, such as SPE.[4] - Divert Valve: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of this compound mass spectrometry?
Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantification.[2]
2. What are the common causes of matrix effects?
Common causes of matrix effects include:
-
Endogenous compounds: Phospholipids, salts, proteins, and other small molecules naturally present in biological samples.[1]
-
Exogenous compounds: Dosing vehicles, anticoagulants, and co-administered drugs.[1][6]
-
Competition for ionization: In the ion source, matrix components can compete with this compound for available charge, leading to ion suppression.[1]
-
Changes in droplet properties: Co-eluting compounds can alter the surface tension and viscosity of the ESI droplets, affecting solvent evaporation and ion formation.
3. How can I evaluate the presence and extent of matrix effects in my assay?
There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of this compound indicate the presence of matrix effects.[7]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the matrix effect. The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1][7]
4. What are the best strategies to minimize matrix effects?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids and other interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[3][4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is a crucial step. This can be achieved by modifying the mobile phase, gradient, or using a different column chemistry.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it has nearly identical chemical and physical properties. It will co-elute with the analyte and be affected by matrix effects in the same way, thus providing accurate correction during quantification.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact the ionization of this compound.
5. Are matrix effects for this compound consistent across different biological matrices?
No, matrix effects can vary significantly between different biological matrices (e.g., plasma, urine, liver homogenate) due to their different compositions.[1] It is essential to evaluate matrix effects for each matrix type used in your studies.
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table provides an illustrative comparison of common sample preparation techniques for the analysis of this compound in human plasma. The data presented here is for exemplary purposes to demonstrate the principles of evaluating recovery and matrix effects. Actual values will be instrument and method-dependent.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) | Notes |
| Protein Precipitation (PPT) with Acetonitrile | 85 | 65 (Suppression) | 55.25 | High recovery but significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) | 75 | 80 (Suppression) | 60.00 | Good recovery with moderate ion suppression. Can be selective but may form emulsions.[5] |
| Solid-Phase Extraction (SPE) - Reversed Phase | 95 | 98 (Minimal Effect) | 93.10 | High recovery and minimal matrix effects due to efficient removal of interfering compounds.[4] |
Calculation of Matrix Effect and Overall Process Efficiency:
-
Matrix Effect (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100
-
Overall Process Efficiency (%) = (Recovery x Matrix Effect) / 100
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix
-
Neat solvent (e.g., mobile phase)
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method's mobile phase.
-
Set up the post-column infusion by connecting the syringe pump delivering the this compound standard solution to the LC flow path via a tee-union placed between the analytical column and the mass spectrometer's ion source.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.
-
Inject a blank solvent sample to establish the baseline response of the infused analyte.
-
Inject the extracted blank matrix sample.
-
Monitor the signal of this compound throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates ion suppression or enhancement at that retention time.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
This compound standard solutions
-
Blank biological matrix
-
Sample preparation materials (e.g., PPT, LLE, or SPE)
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution): Spike this compound into the final elution solvent of your sample preparation method at a known concentration (e.g., low, mid, and high QC levels).
-
Prepare Sample Set B (Analyte in Post-Extracted Matrix): a. Process at least six different lots of the blank biological matrix using your established sample preparation method. b. Spike this compound into the final extracted matrix from each lot at the same concentrations as in Sample Set A.
-
Analyze both sample sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level and each lot:
-
MF = (Mean peak area of Sample Set B) / (Mean peak area of Sample Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The % Matrix Effect is often expressed as (MF - 1) * 100.
-
Mandatory Visualizations
Caption: Causes of Matrix Effects in Mass Spectrometry.
Caption: Troubleshooting Workflow for Matrix Effects.
Caption: Signaling Pathways Modulated by this compound.[8]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyl Lucidenate E2 Concentration for Cell Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for utilizing Methyl Lucidenate E2 in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3][4][5][6][7] Research has indicated several potential therapeutic properties, including immunomodulatory, anti-hyperlipidemic, neuroprotective, and anti-viral effects.[1] Its specific biological activities include the inhibition of adipocyte differentiation, enhancement of macrophage activity, and inhibition of acetylcholinesterase.[1][5] Preliminary studies also suggest it may have antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.[6]
Q2: What is the primary challenge when working with this compound in cell-based assays?
The main challenge is its hydrophobic nature, which can lead to poor solubility in aqueous cell culture media.[8] This can cause the compound to precipitate, leading to inconsistent and unreliable experimental results. Careful preparation of stock solutions and final dilutions is crucial for accurate assays.[8]
Q3: How should I prepare a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3][8][9] To prepare the stock solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of sterile, anhydrous DMSO.
-
Vortex vigorously to dissolve the compound. Gentle warming (37°C) or sonication can aid dissolution.[8]
-
Store the stock solution at -20°C, protected from light.[9]
Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.5% (v/v) is generally acceptable, with ≤ 0.1% being ideal to minimize off-target effects.[3][8] It is essential to include a vehicle control (medium with the same final concentration of DMSO without the compound) in all experiments.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in culture medium after adding this compound. | 1. Poor solubility of the compound at the working concentration.[9] 2. Interaction with components in the serum or medium.[9] | 1. Ensure the stock solution is fully dissolved before diluting into the medium. 2. Prepare the final dilution immediately before adding it to the cells. 3. Consider using a serum-free medium for the experiment or reducing the serum concentration. 4. Test the kinetic solubility of the compound in your specific cell culture medium.[8] |
| High cell death, even at low concentrations. | 1. The cell line is highly sensitive to this compound.[10] 2. The solvent concentration is too high, causing toxicity.[9][10] | 1. Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar to low micromolar).[10] 2. Reduce the final solvent concentration to ≤ 0.1%.[8] 3. Include a vehicle control to assess solvent toxicity.[9] |
| Inconsistent or non-reproducible results. | 1. Inconsistent cell seeding density.[10] 2. Degradation of the compound in the stock solution. 3. Fluctuation in incubation times.[10] 4. Uneven compound distribution in multi-well plates.[10] | 1. Ensure a homogenous cell suspension before seeding. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Standardize incubation times across all experiments. 4. Mix the plate gently after adding the compound. |
| No observable effect of the compound. | 1. The concentration is too low.[10] 2. The incubation time is too short.[10] 3. The compound is inactive in the chosen cell line.[10] | 1. Test a higher concentration range.[10] 2. Increase the incubation time (e.g., 24, 48, 72 hours).[10] 3. Verify the compound's activity in a different, potentially more sensitive cell line.[10] |
Data Presentation
Table 1: Reported In Vitro IC50 Values for this compound and Related Compounds. Note: Data for this compound is limited; values for structurally similar compounds are provided for reference.
| Compound | Assay/Cell Line | Incubation Time | IC50 (µM) |
| This compound | Acetylcholinesterase Inhibition | - | 17.14 ± 2.88[5][11] |
| Lucidenic Acid C | A549 (lung) | - | 52.6 - 84.7[3] |
| Lucidenic Acid N | COLO205 (colon) | - | 486[3] |
| Lucidenic Acid N | HepG2 (hepatoma) | - | 230[3] |
| Lucidenic Acid N | HL-60 (leukemia) | - | 64.5[3] |
Table 2: Recommended Solvent Concentrations for Cell-Based Assays.
| Solvent | Recommended Max. Final Concentration in Cell Culture | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%)[8] | Can be toxic to cells at higher concentrations.[8] |
| Ethanol | ≤ 0.5% | Can also be cytotoxic; effects vary between cell lines.[8] |
| Methanol | Not commonly recommended | Higher toxicity than ethanol.[8] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effect of this compound on cells.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[4][12]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.[4]
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control.[3]
-
Incubate the plate for 24, 48, or 72 hours.[4]
-
Add 10-20 µL of MTT/MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][4]
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[4][12]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[3][12]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).[3]
-
Harvest both adherent and floating cells and wash with cold PBS.[3][12]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry within 1 hour.[3]
Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for compound precipitation.
Caption: Proposed inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Handling and safety precautions for Methyl Lucidenate E2
Welcome to the technical support center for Methyl Lucidenate E2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments and maintain laboratory safety.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (also known as Reishi or Lingzhi).[1][2] It is a compound of significant scientific interest due to its diverse pharmacological activities, including immunomodulatory, anti-hyperlipidemic, neuroprotective, and anti-viral effects.[2]
What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the purity and potency of this compound.[1] The recommended storage conditions are as follows:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data extrapolated from supplier recommendations.[1] |
For optimal preservation, always store this compound in airtight, dark containers, such as amber glass vials or containers wrapped in aluminum foil, to protect it from light.[1]
What are the appropriate personal protective equipment (PPE) for handling this compound?
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: A standard laboratory coat is recommended.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA-approved respirator.[4][5]
What are the solubility properties of this compound?
This compound is a lipophilic compound with low aqueous solubility.[6]
| Solvent | Solubility | Source |
| DMSO | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
| Acetone | Soluble | [6] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml for Lucidenic Acid E2) | [6][7] |
For cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous cell culture medium.[8]
How should this compound waste be disposed of?
Chemical waste, including this compound and its solutions, should be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Do not let the product enter drains.[5]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light, oxygen, and humidity.[1]
-
Check for Contamination: Review handling procedures to eliminate potential sources of cross-contamination.[1]
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unexpired sample for comparison.[1]
-
Analytical Verification: The integrity of the compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
-
Problem 2: Precipitation of the compound in cell culture medium.
-
Possible Cause: Low aqueous solubility of the hydrophobic this compound.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (ideally ≤ 0.1%) to minimize cytotoxicity.[8]
-
Gentle Warming and Sonication: When preparing stock solutions, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[8]
-
Perform a Kinetic Solubility Assay: This can help determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.[8]
-
Problem 3: Visible changes in the appearance of the compound (e.g., color change, clumping).
-
Possible Cause: Degradation, moisture absorption, or contamination.[1]
-
Troubleshooting Steps:
-
Inspect Container Seal: Ensure the container is properly sealed to prevent moisture and air from entering.[1]
-
Review Handling Procedures: Check for any potential sources of cross-contamination.[1]
-
Analytical Verification: Use analytical methods like HPLC to confirm the purity and integrity of the compound.[1]
-
Experimental Protocols
General Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: ~530.65 g/mol ).[6]
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.[8]
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube.[8]
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution.[8]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile, DMSO-compatible syringe filter into a sterile, light-protected vial.[8]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Isolation workflow for this compound.
References
Minimizing solvent toxicity in Methyl Lucidenate E2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent toxicity during experiments with Methyl Lucidenate E2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is a hydrophobic triterpenoid (B12794562) and is often dissolved in organic solvents for cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for such compounds.[1][2] However, it is crucial to use a concentration that is non-toxic to the specific cell line in your experiment. Acetone (B3395972) and ethanol (B145695) can also be considered as alternative solvents and may exhibit lower toxicity in some cell types.[1][3]
Q2: What is the maximum concentration of DMSO that can be safely used in my cell culture?
A2: The safe concentration of DMSO is highly dependent on the cell line being used.[2] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[1][3] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% (v/v) to avoid off-target effects.[4] It is always best practice to perform a solvent toxicity test to determine the optimal concentration for your specific experimental conditions.
Q3: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) even at low concentrations of this compound. What could be the cause?
A3: If you observe cellular toxicity, it is important to determine whether the effect is from the compound itself or the solvent. First, run a solvent control experiment where you treat your cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. If the solvent control group also shows toxicity, the issue is likely with the solvent concentration. If the solvent control is healthy, the toxicity is likely due to the this compound.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol and acetone can be used.[1][3] In some studies, acetone has been shown to be less toxic than DMSO to certain cell lines.[3] Additionally, for specific applications like cryopreservation, alternatives such as polyvinylpyrrolidone (B124986) (PVP), methylcellulose, and zwitterionic liquids (ZIL) have been explored, though their suitability for dissolving this compound for cell-based assays would need to be empirically determined.[5][6]
Q5: How should I prepare and store my this compound stock solution to minimize degradation and potential toxicity from byproducts?
A5: To ensure the stability of this compound, stock solutions in DMSO should be stored at -20°C or -80°C.[7][8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Use high-purity, anhydrous DMSO to prevent water absorption, which can alter the solvent's properties and potentially reduce the solubility of your compound.[7] A color change in the stock solution may indicate degradation, and it is not recommended to use such solutions.
Troubleshooting Guide: Solvent-Induced Toxicity
This guide provides a systematic approach to identifying and mitigating solvent-related toxicity in your this compound experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced cell viability in both this compound treated and vehicle control groups. | The solvent concentration is too high for the cell line. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. 2. Lower the final solvent concentration in your experiments to a level determined to be safe. 3. Consider switching to an alternative, less toxic solvent such as ethanol or acetone.[1][3] |
| Precipitation of this compound upon dilution in aqueous culture medium. | The compound's solubility limit has been exceeded. | 1. Ensure rapid and thorough mixing when diluting the DMSO stock into the medium. 2. Perform a serial dilution of the stock solution to minimize direct contact of highly concentrated compound with the aqueous medium.[7] 3. If precipitation persists, a lower final concentration of this compound may be necessary. |
| Inconsistent or variable results between experiments. | 1. Degradation of the this compound stock solution. 2. Inconsistent final solvent concentration across wells or plates. | 1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.[7] 2. Ensure accurate and consistent pipetting of the stock solution to maintain a constant final solvent concentration in all experimental conditions.[9] |
Data Presentation
Table 1: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Safe Concentration Range (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% | Toxicity is cell-line dependent; concentrations above 1% often reduce cell viability.[1][3][9] |
| Ethanol | < 0.5% | Can be less toxic than DMSO for some cell lines.[1][3] |
| Acetone | < 0.5% | Has shown favorable non-toxic properties in several cell lines.[1][3] |
| Dimethylformamide (DMF) | < 0.1% | Generally more toxic than DMSO, ethanol, and acetone.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within the experimental timeframe.
-
Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in a complete culture medium. A typical concentration range to test would be from 0.05% to 2% (v/v).
-
Cell Treatment: Replace the existing medium with the medium containing the different solvent concentrations. Include a "no solvent" control group.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot cell viability against the solvent concentration. The highest concentration that does not significantly reduce cell viability compared to the "no solvent" control is the maximum non-toxic concentration for your experimental conditions.
Mandatory Visualization
Caption: Workflow for minimizing solvent toxicity in this compound experiments.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl Lucidenate E2 and Other Ganoderma Triterpenoids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a mushroom with a long-standing history in traditional medicine, is a rich source of bioactive triterpenoids. These compounds have garnered significant scientific interest for their potential therapeutic applications, particularly in oncology. This guide provides a comparative overview of Methyl Lucidenate E2 and other prominent Ganoderma triterpenoids, focusing on their anti-cancer properties. While specific quantitative data on the anti-cancer activity of this compound is limited in publicly available literature, this document summarizes the existing evidence for related compounds to offer a valuable comparative context for researchers. We will delve into the cytotoxic effects, underlying molecular mechanisms, and the experimental protocols utilized to evaluate these potent natural products.
Quantitative Comparison of Cytotoxic Activity
Table 1: Cytotoxicity (IC50) of Selected Ganoderma Triterpenoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | Not specified, dose-dependent inhibition | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | Not specified, dose-dependent inhibition | [1] | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not specified, dose-dependent cytotoxicity | [2] |
| Ganoderiol F | MDA-MB-231 (Breast Cancer) | Not specified, induced cell death | [3] |
| Lucidenic Acid N | Hep G2 (Hepatocellular Carcinoma) | Significant cytotoxic activity | [4] |
| P-388 (Leukemia) | Significant cytotoxic activity | [4] | |
| Ganoderic Acid E | Hep G2 (Hepatocellular Carcinoma) | Significant cytotoxic activity | [4] |
| P-388 (Leukemia) | Significant cytotoxic activity | [4] |
Note: The absence of specific IC50 values for this compound in this table highlights a current gap in the research literature and underscores the need for further investigation into its direct anti-cancer activities.
Mechanisms of Action: A Comparative Overview
Ganoderma triterpenoids exert their anti-cancer effects through a variety of molecular mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating cancerous cells. Many Ganoderma triterpenoids have been shown to trigger this process through the intrinsic mitochondrial pathway. This pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and culminates in the activation of caspases, the executioner enzymes of apoptosis.
-
Ganoderic Acid T has been demonstrated to induce apoptosis in lung cancer cells by increasing the expression of the pro-apoptotic protein Bax while not significantly changing the levels of the anti-apoptotic protein Bcl-2, thereby decreasing the Bcl-2/Bax ratio.[2] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3.[2]
-
Ganoderiol F has been shown to up-regulate the pro-apoptotic protein Foxo3 and down-regulate the anti-apoptotic proteins c-Myc, Bcl-2, and Bcl-w in breast cancer cells, leading to apoptosis.[3][5]
-
Ganoderic Acid A induces apoptosis in hepatocellular carcinoma cells, evidenced by an increase in cleaved caspase-3.[1]
While the direct effects of This compound on apoptotic pathways in cancer cells have not been extensively detailed, preliminary studies suggest it may also inhibit cancer cell proliferation and induce apoptosis.[6] Based on the actions of structurally similar triterpenoids, it is plausible that this compound could modulate the expression of Bax, Bcl-2, and activate caspases.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by Ganoderma triterpenoids.
Cell Cycle Arrest
In addition to apoptosis, Ganoderma triterpenoids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Ganoderic Acid A has been shown to arrest the cell cycle at the G0/G1 phase in hepatocellular carcinoma cells.[1] This is associated with the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
-
An alcohol extract of Ganoderma lucidum was found to inhibit the proliferation of MCF-7 breast cancer cells by up-regulating p21/Waf1 and down-regulating cyclin D1.[7]
-
Ganoderiol F arrests the cell cycle in the G1 phase by down-regulating the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2 in breast cancer cells.[3][5]
The effect of This compound on the cell cycle of cancer cells remains to be elucidated. However, given the consistent activity of other triterpenoids in this class, this is a promising area for future research.
Signaling Pathway: G1 Cell Cycle Arrest
Caption: G1 phase cell cycle arrest mediated by Ganoderma triterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-cancer properties of Ganoderma triterpenoids.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Workflow: Cell Viability (MTS) Assay
Caption: Workflow for determining cell viability using the MTS assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the Ganoderma triterpenoid in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared triterpenoid dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Detailed Protocol:
-
Cell Lysis: Treat cells with the Ganoderma triterpenoid for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-3, cyclin D1, p21).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly supports the potential of Ganoderma triterpenoids as a valuable source of anti-cancer drug candidates. Compounds like Ganoderic Acid A, Ganoderic Acid T, and Ganoderiol F have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle-arresting activities in a variety of cancer cell lines. While direct evidence for the anti-cancer efficacy of this compound is currently lacking, its structural similarity to other active triterpenoids suggests that it is a promising candidate for further investigation.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of cancer cell lines to quantitatively assess its cytotoxic potency.
-
Elucidating the specific molecular mechanisms by which this compound may induce apoptosis and cell cycle arrest, including its effects on key regulatory proteins.
-
Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.
A deeper understanding of the structure-activity relationships among the diverse Ganoderma triterpenoids will be crucial for the rational design and development of novel and effective cancer therapeutics.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderma lucidum extract induces cell cycle arrest and apoptosis in MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Lucidenate E2 vs. Lucidenic Acid E2 activity
An Objective Comparison of Methyl Lucidenate E2 and Lucidenic Acid E2 Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of closely related compounds is paramount. This guide provides a comparative analysis of this compound and Lucidenic Acid E2, two triterpenoids derived from the medicinal mushroom Ganoderma lucidum. By presenting available experimental data, detailed protocols, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of their respective therapeutic potentials.
Quantitative Data Summary: A Comparative Overview
To provide a clear and concise comparison, the following table summarizes the available quantitative data for the biological activities of this compound and its close analog, Lucidenic Acid E2.
| Biological Activity | Compound | Assay | Organism/Cell Line | Metric | Result |
| Neuroprotection | This compound | Acetylcholinesterase Inhibition | - | IC50 | 17.14 ± 2.88 µM [1] |
| Lucidenic Acid A | Acetylcholinesterase Inhibition | - | IC50 | 24.04 ± 3.46 µM[2] | |
| Lucidenic Acid N | Acetylcholinesterase Inhibition | - | IC50 | 25.91 ± 0.89 µM[2] | |
| Anti-inflammatory | Lucidenic Acid E2 | TPA-Induced Ear Inflammation | Mouse | ID50 | 0.11 mg/ear [3] |
| This compound | - | - | - | In vivo data not readily available[4] | |
| Anti-viral | This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA [4] |
| Immunomodulation | This compound | Macrophage Formation & Phagocytosis | - | - | Enhances [1] |
| Anti-hyperlipidemic | This compound | Adipocyte Differentiation | - | - | Inhibits [5] |
Key Biological Activities and Signaling Pathways
Neuroprotective Activity: Both this compound and various lucidenic acids exhibit inhibitory effects on acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1] The lower IC50 value for this compound suggests it is a more potent inhibitor of this enzyme compared to Lucidenic Acids A and N.[2] This activity is crucial for potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
Anti-inflammatory and Immunomodulatory Effects: Lucidenic Acid E2 has demonstrated significant in vivo anti-inflammatory activity in a TPA-induced mouse ear inflammation model.[3] While specific in vivo data for this compound is limited, it has been shown to possess immunomodulatory properties by enhancing macrophage formation and phagocytosis.[1][4] The anti-inflammatory actions of related compounds are thought to be mediated through the modulation of key signaling pathways such as the NF-κB pathway.
Anti-viral and Anti-cancer Potential: this compound has shown potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA).[4] This is a significant finding as EBV is linked to several types of cancer, suggesting a potential role for this compound in cancer chemoprevention.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining the acetylcholinesterase inhibitory activity of a compound.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified by measuring the absorbance at 412 nm.
General Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (e.g., this compound) at various concentrations, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, test compound solution, and acetylcholinesterase enzyme.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
TPA-Induced Ear Inflammation in Mice
This is a common in vivo model to evaluate the topical anti-inflammatory activity of compounds.
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to mouse ears, induces edema (swelling), erythema (redness), and leukocyte infiltration. The ability of a test compound to reduce these inflammatory responses is a measure of its anti-inflammatory potential.
General Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6).
-
Induction of Inflammation: Apply a solution of TPA in a solvent (e.g., ethanol) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Apply the test compound (e.g., Lucidenic Acid E2) dissolved in a vehicle to the TPA-treated ear.
-
Assessment: After a set period (e.g., 4-6 hours), euthanize the animals and measure the ear thickness and/or punch biopsy weight.
-
Data Analysis: The anti-inflammatory effect is quantified as the percentage inhibition of the TPA-induced increase in ear thickness or weight. The ID50 value (the dose that causes 50% inhibition) can be calculated.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the processes described, the following diagrams have been generated.
Caption: Inhibition of Acetylcholinesterase in the Synaptic Cleft.
Caption: Experimental Workflow for Acetylcholinesterase Inhibition Assay.
Caption: Experimental Workflow for TPA-Induced Ear Inflammation Model.
References
Unveiling the Efficacy of Methyl Lucidenate E2: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methyl Lucidenate E2, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest due to its diverse biological activities. This guide provides a comprehensive comparison of this compound's efficacy against established inhibitors in key therapeutic areas, supported by available experimental data. We will delve into its neuroprotective and anti-viral properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and development.
Neuroprotective Effects: Acetylcholinesterase Inhibition
One of the key therapeutic potentials of this compound lies in its neuroprotective activity, primarily attributed to its inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE is a cornerstone of treatment for Alzheimer's disease. To contextualize the efficacy of this compound, its half-maximal inhibitory concentration (IC50) is compared with that of well-established AChE inhibitors used in clinical practice.
Data Presentation: Comparative Efficacy of Acetylcholinesterase Inhibitors
| Compound | Target Enzyme | IC50 Value |
| This compound | Acetylcholinesterase | 17.14 ± 2.88 µM [1][2] |
| Donepezil (B133215) | Acetylcholinesterase | 6.7 nM[3] |
| Galantamine | Acetylcholinesterase | 410 nM |
| Rivastigmine | Acetylcholinesterase | 4.3 - 4760 nM |
Note: IC50 values for known inhibitors can vary depending on the experimental conditions.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modified Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921).
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and known inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer. A series of dilutions of the test compounds (this compound and known inhibitors) are also prepared.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Enzyme Addition: Add the AChE solution to each well, except for the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: Acetylcholinesterase Inhibition
The mechanism of action for acetylcholinesterase inhibitors is direct, targeting the enzyme to prevent the degradation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Anti-Viral Activity: Inhibition of Epstein-Barr Virus (EBV) Early Antigen Induction
This compound has demonstrated potent anti-viral activity by inhibiting the induction of the Epstein-Barr virus early antigen (EBV-EA).[1] EBV is a herpesvirus linked to several cancers, and the lytic cycle, initiated by the expression of early antigens, is crucial for viral replication. By inhibiting EBV-EA induction, this compound shows promise as a potential therapeutic agent against EBV-associated diseases.
Data Presentation: Comparative Efficacy Against EBV Lytic Cycle
| Compound | Target/Assay | Efficacy Metric | Result |
| This compound | EBV-EA Induction in Raji cells | % Inhibition | 96-100% (at 1 x 10³ mol ratio/TPA)[1] |
| Acyclovir | EBV Lytic Replication | IC50 | 4.1 µM[4] |
| Ganciclovir | EBV Lytic Replication | IC50 | 1.5 µM[4] |
| Zidovudine (AZT) | EBV Lytic Gene Expression | - | Induces lytic gene expression[5] |
Note: The efficacy metrics for this compound and the known antiviral drugs are different and not directly comparable. Further studies are needed to determine the IC50 of this compound for EBV-EA induction.
Experimental Protocols: EBV Early Antigen Induction Assay
This assay evaluates the ability of a compound to inhibit the induction of the EBV lytic cycle, which is marked by the expression of early antigens.
Principle: Latently EBV-infected cells, such as the Raji cell line (a human Burkitt's lymphoma cell line), can be induced to enter the lytic cycle by treatment with chemical inducers like 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate. The expression of EBV early antigens (EA) is then detected using immunofluorescence microscopy.
Materials:
-
Raji cells (latently infected with EBV)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Sodium Butyrate
-
This compound and known inhibitors
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., acetone (B3395972) or methanol)
-
Primary antibody against EBV-EA
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture Raji cells in RPMI-1640 medium. Seed the cells in a multi-well plate.
-
Induction and Inhibition: Treat the cells with the lytic cycle inducers (TPA and sodium butyrate) in the presence or absence of various concentrations of the test compound (this compound).
-
Incubation: Incubate the cells for a specific period (e.g., 48 hours) to allow for the expression of early antigens.
-
Cell Staining: Harvest the cells, wash with PBS, and fix them onto microscope slides.
-
Immunofluorescence: Incubate the fixed cells with a primary antibody specific for EBV-EA, followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Observe the cells under a fluorescence microscope. The percentage of EA-positive cells is determined by counting the number of fluorescent cells relative to the total number of cells in multiple fields. The percentage of inhibition is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group (inducers only).
Signaling Pathway: Potential Modulation of EBV Reactivation
The reactivation of the EBV lytic cycle is a complex process involving multiple cellular signaling pathways. While the exact mechanism of this compound is still under investigation, it is hypothesized that it may interfere with pathways known to be involved in EBV reactivation, such as the Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K) pathways.
Conclusion
This compound demonstrates significant potential as a bioactive compound with promising inhibitory effects on both acetylcholinesterase and Epstein-Barr virus early antigen induction. While its potency against acetylcholinesterase is more moderate compared to some clinically approved drugs, its anti-viral activity appears to be robust. Further research is warranted to fully elucidate its mechanisms of action, determine its IC50 values across a range of biological targets, and evaluate its in vivo efficacy and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this compelling natural product.
References
- 1. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Zidovudine-based lytic-inducing chemotherapy for Epstein-Barr virus-related lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methyl Lucidenate E2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl Lucidenate E2, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum, is paramount for research, quality control, and the development of potential therapeutic agents. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of these studies. This guide provides a comprehensive cross-validation and comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This comparison is supported by experimental data typical for the analysis of complex triterpenoids, offering a practical framework for method selection and validation.
Comparative Performance Data
The performance of an analytical method is assessed by several key validation parameters. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of this compound and structurally related triterpenoids.
| Performance Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.999 |
| Range (µg/mL) | 1.0 - 200 | 0.01 - 50 |
| Accuracy (% Recovery) | 93% - 103%[1] | 95% - 105% |
| Precision (% RSD) | ||
| - Intra-day | < 2%[1] | < 1.5% |
| - Inter-day | < 2%[1] | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.5[2] | ~0.001 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5[2] | ~0.003 |
| Specificity | Moderate | High |
| Run Time (minutes) | ~20-30 | ~5-10 |
Methodology and Experimental Protocols
Detailed experimental protocols for both HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of triterpenoids from Ganoderma lucidum.
Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of major triterpenoids like this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of:
-
Solvent A: Water with 0.1% formic or phosphoric acid.
-
Solvent B: Acetonitrile or methanol (B129727).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound exhibits UV absorbance maxima around 252 nm, which is commonly used for detection.[3]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Extraction: A dried and powdered sample of Ganoderma lucidum is extracted with a suitable organic solvent such as methanol or ethanol, often facilitated by ultrasonication.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol and serially diluted to create calibration standards.
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and the quantification of trace-level triterpenoids.
Instrumentation:
-
A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column with sub-2 µm particles (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A rapid gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's characteristics. For triterpenoids, negative ion mode is often preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for this compound, providing high selectivity.
-
Gas Temperatures and Flow Rates: These parameters (e.g., desolvation gas temperature, cone gas flow) are optimized for the specific instrument and analyte.
Sample Preparation: Sample preparation is similar to the HPLC-UV method, but may require further dilution to be within the linear range of the more sensitive UPLC-MS/MS system.
Visualizing the Cross-Validation Workflow and Decision Pathway
To facilitate a clearer understanding of the methodological workflow and the decision-making process for selecting an appropriate analytical method, the following diagrams are provided.
Discussion and Recommendations
The cross-validation of analytical methods for this compound reveals distinct advantages and applications for both HPLC-UV and UPLC-MS/MS.
HPLC-UV stands out as a cost-effective, robust, and reliable method, making it well-suited for routine quality control where the primary goal is to quantify the major triterpenoid constituents in raw materials and extracts of Ganoderma lucidum.[4] Its simpler instrumentation and operation make it accessible to a wider range of laboratories. However, its limitations include lower sensitivity and the potential for interference from co-eluting compounds in complex matrices, which can affect specificity.[5][6]
UPLC-MS/MS , on the other hand, provides significantly higher sensitivity and selectivity.[4] The use of smaller particle columns in UPLC allows for faster analysis times and better chromatographic resolution.[4] The specificity of tandem mass spectrometry, particularly in MRM mode, enables accurate quantification of this compound even at very low concentrations and in the presence of complex matrix components. This makes UPLC-MS/MS the preferred method for comprehensive profiling of triterpenoids, analysis of trace-level compounds, and in research applications where the highest degree of accuracy and sensitivity is required.
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound should be guided by the specific analytical needs. For routine quality control and quantification of major components, HPLC-UV offers a practical and economical solution. For research, drug development, and the analysis of complex samples or trace amounts of the analyte, the superior sensitivity and specificity of UPLC-MS/MS are indispensable. It is recommended that laboratories validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure the generation of reliable and reproducible data.
References
- 1. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Methyl Lucidenate E2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl Lucidenate E2's performance with alternative compounds, supported by experimental data. It is designed to assist researchers in validating its mechanism of action and evaluating its therapeutic potential.
Executive Summary
This compound, a triterpenoid (B12794562) from Ganoderma lucidum, has demonstrated promising therapeutic activities, including anti-cancer, immunomodulatory, and neuroprotective effects. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB. This guide compares the activities of this compound and its analogs with Ganoderic acids, another class of bioactive triterpenoids from Ganoderma lucidum, providing available quantitative data and detailed experimental protocols to support further investigation.
Data Presentation: Comparative Analysis
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound and related lucidenic acids have been evaluated against various cancer cell lines. For comparison, the cytotoxic activities of Ganoderic acids are also presented. While direct comparative studies are limited, the available data provides insights into their relative potency.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lucidenic Acid Analogs | ||||
| Lucidenic Acid A | PC-3 (Prostate) | 35.0 ± 4.1 | Not Specified | [1] |
| Lucidenic Acid A | HL-60 (Leukemia) | 61 | 72 | [1] |
| Lucidenic Acid B | HL-60 (Leukemia) | 45.0 | Not Specified | [1] |
| Lucidenic Acid C | A549 (Lung) | 52.6 - 84.7 | Not Specified | [1] |
| Lucidenic Acid N | HL-60 (Leukemia) | 64.5 | Not Specified | [1] |
| Ganoderic Acids | ||||
| Ganoderic Acid T | 95-D (Lung) | ~60 (27.9 µg/ml) | Not Specified | [2] |
| Ganoderic Acid A | HepG2 (Liver) | 187.6 | 24 | [3] |
| Ganoderic Acid A | SMMC7721 (Liver) | 158.9 | 24 | [3] |
| Ganoderic Acid DM | MCF-7 (Breast) | Not Specified (Effective inhibition) | Not Specified | [4] |
Inhibition of Inflammatory Mediators
This compound and related compounds exhibit immunomodulatory effects by inhibiting the production of pro-inflammatory mediators in macrophages. Ganoderic acids have also been shown to modulate macrophage activity.
| Compound/Extract | Cell Line/Model | Stimulant | Mediator Inhibited | Concentration/Dose | % Inhibition / Effect | Reference |
| Methyl Lucidone (analog) | Human Bronchial Epithelial Cells | PMA | IL-1β, TNF-α | Not Specified | Significant reduction | [5] |
| G. lucidum Triterpenoid Extract | RAW 264.7 Macrophages | LPS | NO, PGE2 | Not Specified | Suppression | [5] |
| Ganoderic Acids | Mouse Peritoneal Macrophages | LPS | NO | 1, 5, 25 µg/mL | Dose-dependent decrease | [6] |
| Ganoderic Acids | Mouse Peritoneal Macrophages | LPS | IL-6, IL-1β, MCP-1 (mRNA) | 1, 5, 25 µg/mL | Significant decrease | [6] |
Enzyme Inhibition
| Compound | Target Enzyme | Assay | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase | Enzymatic | 17.14 ± 2.88 | [1] |
| Lucidenic Acid A | Acetylcholinesterase | Enzymatic | 24.04 ± 3.46 | [1] |
| Lucidenic Acid N | Acetylcholinesterase | Enzymatic | 25.91 ± 0.89 | [1] |
Antiviral Activity
| Compound | Assay | Effect | Concentration | Reference |
| This compound & Analogs | EBV-EA Induction in Raji cells | 96-100% inhibition | 1 x 10³ mol ratio/TPA | [7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are largely attributed to their ability to modulate key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Triterpenoids from Ganoderma lucidum, including potentially this compound and Ganoderic acids, are known to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8][9]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates cellular responses to a variety of stimuli, including inflammation. Evidence suggests that lucidenic acid analogs can suppress inflammatory responses by inhibiting the MAPK pathway.[5]
References
- 1. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking Methyl Lucidenate E2 Against Standard of Care for Rheumatoid Arthritis: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Methyl Lucidenate E2, a representative of the triterpenoid (B12794562) class of compounds from Ganoderma lucidum, against the standard of care treatments for rheumatoid arthritis (RA): Methotrexate (MTX) and TNF-α inhibitors. Due to the early stage of research on this compound, this comparison utilizes data from studies on triterpenoid-rich extracts of Ganoderma lucidum as a proxy. The data presented is derived from preclinical studies, primarily in the collagen-induced arthritis (CIA) mouse model, a well-established model for human RA.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the joints, leading to progressive destruction of cartilage and bone. The current standard of care begins with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), with Methotrexate being the first-line therapy.[1][2][3] For patients with an inadequate response to MTX, biologic DMARDs (bDMARDs) such as TNF-α inhibitors are introduced.[2]
This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[4] Triterpenoids from this fungus have demonstrated significant anti-inflammatory and immunomodulatory properties, suggesting their potential as therapeutic agents for autoimmune diseases like RA.[5] The proposed mechanism of action involves the inhibition of key inflammatory signaling pathways, including NF-κB, and the reduction of pro-inflammatory cytokine production.[4] This guide synthesizes available preclinical data to benchmark the potential of this class of compounds against established RA therapies.
Quantitative Data Comparison
The following tables summarize the preclinical efficacy of Ganoderma lucidum triterpenoids (representing this compound), Methotrexate, and TNF-α inhibitors in the collagen-induced arthritis (CIA) model.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Class | Compound/Extract | Key Efficacy Parameters | Results |
| Triterpenoids | Ganoderma lucidum Spore Oil | Clinical Arthritis Score | Significantly lower than control CIA mice (p = 0.0384)[6] |
| Cartilage Degeneration & Synovial Inflammation | Reduced compared to control CIA mice[6] | ||
| Neutrophil Infiltration | Significantly reduced in knee (p = 0.0006) and ankle (p = 0.0023)[6] | ||
| csDMARD | Methotrexate (MTX) | Clinical and Histologic Severity | Significantly reduced compared to control CIA mice[7] |
| Inflammatory Cytokine Levels (TNF-α, IL-1β) | Reduced in treated mice[7] | ||
| Bone Volume and Trabecular Number | Recovered to near control levels in treated rats[5] | ||
| bDMARD | TNF-α Inhibitor (Etanercept) | Clinical Arthritis Score and Paw Inflammation | Reduced by 25% to 50% compared to control CAIA mice[8] |
| Histopathological Score | Reduced by 67% compared to control CAIA mice[8] | ||
| Pro-inflammatory Cytokine Production | Inhibited[9] |
Note: The data for this compound is extrapolated from studies using extracts of Ganoderma lucidum, which are rich in triterpenoids.
Signaling Pathways and Mechanism of Action
This compound (Proposed)
This compound and related triterpenoids are believed to exert their anti-inflammatory effects by modulating key signaling pathways that are central to the pathogenesis of rheumatoid arthritis. The primary proposed mechanism involves the inhibition of the NF-κB pathway, a critical regulator of pro-inflammatory gene expression. By preventing the activation of upstream kinases, these compounds can block the transcription of cytokines such as TNF-α and IL-1β.[4]
Caption: Proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway.
Standard of Care: TNF-α Inhibitors
TNF-α inhibitors are monoclonal antibodies or soluble receptors that bind to TNF-α, preventing it from activating its cell surface receptors. This blockade directly inhibits a major inflammatory cascade that drives the synovitis and joint destruction in rheumatoid arthritis.
Caption: Mechanism of action for TNF-α inhibitors in neutralizing TNF-α and blocking inflammatory signaling.
Experimental Protocols
This section provides a detailed methodology for the key preclinical model cited in this guide.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model of RA as it shares many immunological and pathological features with the human disease.[10]
-
Induction of Arthritis:
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment Protocol:
-
This compound (Proxy): Treatment with Ganoderma lucidum extract (e.g., 100 mg/kg/day, oral gavage) is typically initiated after the booster immunization or at the onset of clinical signs of arthritis.[7]
-
Methotrexate: Administered subcutaneously or orally (e.g., 1-5 mg/kg, once or twice weekly) starting from the booster immunization.[5]
-
TNF-α Inhibitor: Injected intraperitoneally or subcutaneously (e.g., 10 mg/kg, twice weekly) after the onset of arthritis.[8]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a macroscopic scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).
-
Paw Thickness/Volume: Paw swelling is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, cartilage erosion, and bone destruction.
-
Biomarker Analysis: Serum and tissue samples can be analyzed for levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
The preclinical data suggests that triterpenoids from Ganoderma lucidum, represented here by this compound, exhibit potent anti-inflammatory and immunomodulatory effects in a relevant animal model of rheumatoid arthritis. The observed reduction in clinical signs of arthritis, inflammatory cell infiltration, and the proposed mechanism of action via NF-κB inhibition, indicate that this class of compounds holds promise as a potential therapeutic for RA.
While direct, head-to-head comparative studies are lacking, the efficacy signals of Ganoderma lucidum triterpenoids appear significant in preclinical settings. However, it is crucial to note that Methotrexate and TNF-α inhibitors are well-established therapies with proven clinical efficacy. Further research, including the isolation and testing of pure this compound in RA models and subsequent head-to-head comparisons with standard of care agents, is warranted to fully elucidate its therapeutic potential and position in the clinical landscape.
References
- 1. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ganoderma lucidum on Collagen-Induced Arthritis in Rats [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of Ganoderma lucidum spore oil on rheumatoid arthritis in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ganoderma lucidum spore powder alleviates rheumatoid arthritis-associated pain hypersensitivity through inhibiting accumulation, N1 polarization, and ROS production of neutrophils in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
A Head-to-Head Comparison of Methyl Lucidenate E2 and Ganoderic Acid: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent triterpenoids derived from Ganoderma lucidum: Methyl Lucidenate E2 and Ganoderic acid. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications. This document summarizes their physicochemical properties, biological activities, and underlying mechanisms of action based on available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and various Ganoderic acids is crucial for their development as therapeutic agents. While comprehensive comparative studies are limited, the following table summarizes key properties gathered from available literature. Ganoderic acids, as a class, are triterpenoids with a lanostane (B1242432) skeleton.[1] this compound is a triterpenoid (B12794562) compound with a molecular formula of C30H42O8 and a molecular weight of approximately 530.65 g/mol .[2]
| Property | This compound | Ganoderic Acid A | Ganoderic Acid T |
| Molecular Formula | C₃₀H₄₂O₈[2] | C₃₀H₄₄O₇[3] | C₃₆H₅₂O₈[4] |
| Molecular Weight | 530.66 g/mol [2] | 516.7 g/mol [3] | 612.8 g/mol [4] |
| General Class | Lanostane Triterpenoid[2] | Lanostane Triterpenoid[3] | Lanostane Triterpenoid[4] |
| Key Functional Groups | Hydroxyl, Acetyl, Ester[2] | Carboxylic Acid, Hydroxyl, Keto | Carboxylic Acid, Acetoxy |
| Solubility | Soluble in organic solvents like DMSO and methanol. | Soluble in organic solvents. | Soluble in organic solvents. |
Biological Activity: A Comparative Overview
Both this compound and Ganoderic acids exhibit a range of promising biological activities. This section compares their performance in key therapeutic areas, supported by quantitative experimental data where available.
Anticancer Activity
Both classes of compounds have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
This compound and Related Compounds:
While specific IC50 values for this compound in cancer cell lines are not widely reported in the public domain, data from the closely related compound, Methyl Lucidone, provides valuable insight into its potential anticancer activity. Methyl Lucidone has been shown to induce apoptosis and G2/M phase cell cycle arrest in ovarian cancer cells.[5]
Ganoderic Acids:
Various Ganoderic acids have been extensively studied for their anticancer properties, with specific IC50 values reported for different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Methyl Lucidone | OVCAR-8 (Ovarian) | 33.3-54.7 µM | 24 and 48 h | [5] |
| SKOV-3 (Ovarian) | 48.8-60.7 µM | 24 and 48 h | [5] | |
| Ganoderic Acid A | HepG2 (Hepatocellular) | 187.6 µM | 24 h | [6] |
| SMMC7721 (Hepatocellular) | 158.9 µM | 24 h | [6] | |
| MDA-MB-231 (Breast) | 0.707 mmol/L | 24 h | [7] | |
| MDA-MB-231 (Breast) | 0.163 mmol/L | 48 h | [7] | |
| Ganoderic Acid T | 95-D (Lung) | 27.9 µg/ml | Not Specified | [8] |
Anti-inflammatory Activity
Both this compound and Ganoderic acids have been reported to possess anti-inflammatory properties through the modulation of key inflammatory pathways.
This compound:
The anti-inflammatory effects of this compound are suggested to be mediated through the inhibition of pro-inflammatory cytokines like IL-1β and TNF-α, as inferred from studies on the structurally similar compound, methyl lucidone.[9] It is proposed that these effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9]
Ganoderic Acids:
Ganoderic acids, particularly Ganoderic Acid A, have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as NO, PGE2, TNF-α, and IL-6.[10] This is achieved through the modulation of the NF-κB and JAK-STAT signaling pathways.[5][11] For instance, Ganoderic acid C1 has been shown to suppress TNF-α production with an IC50 of 33.8 μg/mL in LPS-stimulated RAW 264.7 macrophages.[12]
Neuroprotective Activity
This compound:
The primary reported neuroprotective activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[13]
| Compound | Target | IC50 Value | Reference |
| This compound | Acetylcholinesterase | 17.14 ± 2.88 µM | [13] |
Ganoderic Acid A:
Ganoderic Acid A has demonstrated neuroprotective effects through various mechanisms, including anti-inflammatory, anti-oxidative stress, and anti-apoptotic activities.[14][15] It has been shown to improve the viability of primary hippocampal neurons and reduce apoptosis.[16] In a model of neuroinflammation, Ganoderic Acid A was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated BV2 microglia.[17]
Signaling Pathways
The biological activities of this compound and Ganoderic acids are underpinned by their modulation of key intracellular signaling pathways.
This compound
Based on studies of closely related compounds, this compound is thought to exert its anticancer and anti-inflammatory effects primarily through the PI3K/Akt/NF-κB pathway .[18] Inhibition of this pathway leads to decreased cell survival and proliferation, and a reduction in the expression of pro-inflammatory genes.
Ganoderic Acid
Ganoderic acids modulate a variety of signaling pathways, including the p53 pathway and the JAK/STAT pathway . Ganoderic acid T, for example, induces apoptosis in lung cancer cells through a p53-dependent mechanism and mitochondrial dysfunction.[19] Ganoderic acid A has been shown to inhibit the JAK/STAT3 pathway, which is often constitutively active in cancer cells, leading to reduced proliferation and increased apoptosis.[20]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Ganoderic acid.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for attachment.[21]
-
Compound Treatment: Cells are treated with various concentrations of this compound or Ganoderic acid (typically dissolved in DMSO and diluted in culture medium) for 24 to 72 hours.[7][22]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[22]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[23]
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid T | C36H52O8 | CID 21637704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid A-Mediated Modulation of Microglial Polarization is Involved in Depressive-Like Behaviors and Neuroinflammation in a Rat Model of Post-Stroke Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Structure-Activity Relationship of Methyl Lucidenate E2 Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Methyl Lucidenate E2 and its analogs, focusing on their cytotoxic and acetylcholinesterase inhibitory activities. The information presented is collated from peer-reviewed studies to facilitate further research and the development of novel therapeutics based on the lanostane (B1242432) triterpenoid (B12794562) scaffold.
This compound, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological properties.[1] Analogs of this compound, both naturally occurring and synthetic, offer a valuable opportunity to probe the structural requirements for biological efficacy. This guide summarizes key quantitative data, details the experimental methodologies used for their determination, and visualizes the relevant biological pathways to provide a foundational resource for further investigation.
Quantitative Data Summary
The biological activity of this compound and its analogs has been primarily evaluated based on their cytotoxicity against various cancer cell lines and their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The following tables summarize the available quantitative data, providing a clear comparison of the potency of these compounds.
Cytotoxicity of this compound and its Analogs
The cytotoxic effects of a series of lanostane triterpenoids isolated from Ganoderma lucidum were evaluated against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.[2][3]
| Compound | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) |
| Ganoderol A | > 50 | > 50 |
| Ganoderol B | 18.3 ± 1.5 | 25.6 ± 2.1 |
| Ganoderol C | 22.4 ± 1.8 | 31.2 ± 2.5 |
| Ganoderol D | > 50 | > 50 |
| Ganoderic Acid A | 35.1 ± 2.9 | 42.8 ± 3.5 |
| Ganoderic Acid C2 | > 50 | > 50 |
| Ganoderic Acid F | 28.7 ± 2.3 | 36.4 ± 3.0 |
| Lucidenic Acid A | 45.2 ± 3.7 | > 50 |
| Lucidenic Acid D2 | > 50 | > 50 |
| Lucidenic Acid E2 | > 50 | > 50 |
| Lucidenic Acid F | 33.1 ± 2.7 | 41.9 ± 3.4 |
| Methyl Lucidenate F | 25.8 ± 2.1 | 33.7 ± 2.8 |
| This compound | > 50 | > 50 |
| Ganoderiol F | 15.2 ± 1.2 | 20.1 ± 1.6 |
| Ganodermanontriol | 12.8 ± 1.1 | 17.5 ± 1.4 |
Note: The data is a selection from a larger study by Chen et al. (2017) for illustrative purposes.[2][3]
Acetylcholinesterase Inhibitory Activity of Lanostane Triterpenoids
Several lanostane triterpenoids have been investigated for their potential to inhibit acetylcholinesterase (AChE). The IC50 values for a selection of these compounds are listed below.
| Compound | Acetylcholinesterase IC50 (µM) |
| This compound | 17.14 ± 2.88 |
| Lucidenic Acid A | 24.04 ± 3.46 |
| Lucidenic Acid N | 25.91 ± 0.89 |
| Ganoderic Acid A | > 50 |
| Ganoderic Acid C2 | > 50 |
| Methyl Ganoderate A | 9.40 |
| Methyl Ganoderate B | 15.2 |
| Ganoderic Acid Y | 28.5 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a simple, rapid, and sensitive colorimetric method for determining acetylcholinesterase activity.
Procedure:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) solution
-
Test compound solutions at various concentrations
-
-
Assay in 96-well plate:
-
Add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution.
-
Initiate the reaction by adding 25 µL of AChE solution.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the putative signaling pathway affected by this compound analogs and the general workflow for their evaluation.
Putative Inhibition of the NF-κB Signaling Pathway
Many triterpenoids from Ganoderma lucidum have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer.
References
- 1. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective cholinesterase inhibition by lanostane triterpenes from fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Lucidenate E2: A Meta-Analysis of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the existing preclinical research on Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The objective is to offer an objective comparison of its performance with other alternatives, supported by available experimental data. While research on this compound is still emerging, this document synthesizes the current quantitative data, details key experimental methodologies, and visualizes implicated biological pathways to facilitate further investigation and drug development.
Comparative Analysis of Biological Activity
This compound has demonstrated a range of biological activities in preclinical studies, including neuroprotective, anti-viral, immunomodulatory, anti-inflammatory, and potential anti-cancer effects. This section compares the quantitative data available for this compound with that of its close structural analog, Lucidenic Acid E2, and other relevant compounds.
Neuroprotective and Anti-Viral Activity
This compound has shown notable inhibitory effects on acetylcholinesterase (AChE) and the induction of the Epstein-Barr virus early antigen (EBV-EA).[1][2]
| Compound | Assay | Target/Cell Line | Metric | Result | Reference |
| This compound | Acetylcholinesterase Inhibition | - | IC50 | 17.14 ± 2.88 µM | [1][2] |
| Lucidenic Acid A | Acetylcholinesterase Inhibition | - | IC50 | 24.04 ± 3.46 µM | [2] |
| Lucidenic Acid N | Acetylcholinesterase Inhibition | - | IC50 | 25.91 ± 0.89 µM | [2] |
| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [1][3][4] |
| Lucidenic Acids (general) | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA | [3][4] |
Anti-Cancer Activity: A Comparative Overview
Direct quantitative data on the cytotoxic effects of this compound on various cancer cell lines is limited in the currently available literature.[5][6] However, studies on closely related triterpenoids from Ganoderma lucidum provide valuable insights into its potential as an anti-cancer agent. For comparison, data for Ganoderic Acid T, another triterpenoid from the same fungus, and Erlotinib, a conventional chemotherapy drug, are presented.
| Compound/Extract | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Ganoderma Lucidum Triterpenoids (GLT) | DU-145 (Prostate) | 24 | > 2 mg/ml | [5] |
| Methyl Lucidone | OVCAR-8 (Ovarian) | 24 & 48 | 33.3–54.7 | [7] |
| Methyl Lucidone | SKOV-3 (Ovarian) | 24 & 48 | 48.8-60.7 | [7] |
| Lucidenic Acid A | PC-3 (Prostate) | - | 35.0 ± 4.1 | [7] |
| Lucidenic Acid A | HL-60 (Leukemia) | 24 | 142 | [7] |
| Lucidenic Acid A | HL-60 (Leukemia) | 72 | 61 | [7] |
| Lucidenic Acid N | HL-60 (Leukemia) | - | 64.5 | [7] |
| Ganoderic Acid T | 95-D (Lung) | - | Induces apoptosis | [8] |
| Erlotinib | HCC827 (NSCLC) | - | 6.43 | [6] |
| Erlotinib | HCC827R (Erlotinib-resistant NSCLC) | - | 23.48 | [6] |
Anti-Inflammatory and Immunomodulatory Effects
Specific quantitative data for the anti-inflammatory and immunomodulatory effects of this compound are not yet widely available. However, research on related compounds and extracts from Ganoderma lucidum suggests a potential to modulate key inflammatory pathways.[9]
| Compound/Extract | Cell Line/Model | Stimulant | Mediator Inhibited | Concentration/Dose | % Inhibition/Effect | Reference |
| Methyl Lucidone | Human bronchial epithelial cells | PMA | IL-1β, TNF-α | Not specified | Significant reduction | [9] |
| Ganoderma lucidum Triterpenoid Extract | Murine RAW264.7 macrophages | LPS | TNF-α, IL-6, NO, PGE₂ | Not specified | Marked suppression | [9] |
| Lucidenic Acid A | - | Protein denaturation | Inflammation | IC50 of 13 µg/mL | - | [2] |
| Lucidenic Acid E2 | Mouse | TPA-Induced Ear Inflammation | Inflammation | ID50 of 0.11 mg/ear | - | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the meta-analysis.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.[5][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for attachment.[5][10]
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing different concentrations of the test compound.[10]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.[10]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from a dose-response curve.[5]
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To evaluate the inhibitory effect of a compound on the activity of acetylcholinesterase.
-
Reaction Mixture Preparation: The reaction is typically carried out in a 96-well plate. The reaction mixture contains phosphate (B84403) buffer, DTNB (Ellman's reagent), and the AChE enzyme solution.
-
Compound Addition: The test compound at various concentrations is added to the wells. A control without the inhibitor is also prepared.
-
Incubation: The plate is incubated for a specific time at a controlled temperature.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
Data Acquisition: The absorbance is measured at 412 nm at regular intervals. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion. The percentage of inhibition is calculated, and the IC50 value is determined.
Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay
Objective: To assess the inhibitory effect of a compound on the activation of the Epstein-Barr virus lytic cycle.[9]
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium.[9]
-
Induction and Treatment: The cells are treated with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the EBV lytic cycle. This is done in the presence or absence of various concentrations of the test compound.[9]
-
Incubation: The cells are incubated for a specified period, for example, 48 hours.[9]
-
Cell Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then stained using an indirect immunofluorescence assay with human sera containing high-titer antibodies against EBV-EA.
-
Data Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect of the compound is calculated based on the reduction in the percentage of positive cells compared to the control.[9]
Signaling Pathways and Experimental Workflows
The biological effects of this compound and related triterpenoids are mediated through the modulation of key intracellular signaling pathways.
Putative Anti-Cancer Signaling Pathway
Triterpenoids from Ganoderma lucidum are thought to induce apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of the PI3K/Akt signaling pathway.[5]
Caption: Proposed PI3K/Akt signaling pathway modulation by this compound.
Putative Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9]
Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for its biological activities.
Caption: General experimental workflow for in vitro bioactivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Confirming Target Engagement of Methyl Lucidenate E2: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing direct target engagement is a critical step in validating the mechanism of action of a novel compound. This guide provides a comparative analysis of experimental data confirming the target engagement of Methyl Lucidenate E2, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The guide focuses on its most directly validated target, acetylcholinesterase (AChE), and explores other potential targets based on current in vitro evidence.
Acetylcholinesterase (AChE) Inhibition: A Primary Target
This compound has been identified as an inhibitor of acetylcholinesterase, a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a well-established therapeutic strategy for conditions characterized by cholinergic decline, such as Alzheimer's disease.[2]
Comparative Quantitative Data
The inhibitory potency of this compound against AChE has been quantified and can be compared with other natural and synthetic inhibitors.
| Compound | Type | Acetylcholinesterase IC50 (µM) | Reference |
| This compound | Natural Triterpenoid | 17.14 ± 2.88 | [1][2] |
| Lucidenic Acid A | Natural Triterpenoid | 24.04 ± 3.46 | [1][2] |
| Lucidenic Acid N | Natural Triterpenoid | 25.91 ± 0.89 | [1][2] |
| Donepezil | Synthetic Drug | 0.0057 | [1] |
| Galantamine | Natural Alkaloid Drug | ~1.8 | [1] |
| Rivastigmine | Synthetic Drug | ~501 | [1] |
Note: IC50 values can vary depending on specific experimental conditions.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine AChE inhibitory activity.[1][3]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1][3]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound and other test compounds
-
Positive control (e.g., Donepezil)
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and a positive control in a suitable solvent (e.g., DMSO) and make serial dilutions. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations, a positive control, or a vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
Modulation of Inflammatory Pathways
In vitro studies on structurally related compounds suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. However, direct target engagement data for this compound is currently limited.
Proposed Mechanism of Action
Lucidone (B1675363), a compound structurally similar to this compound, has been shown to inhibit the NF-κB pathway.[4] This inhibition is thought to occur through the suppression of upstream kinases, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[5] This, in turn, downregulates the expression of pro-inflammatory genes.
Comparative Compounds
| Compound/Class | Proposed Target/Mechanism |
| This compound (Proposed) | Inhibition of NF-κB and MAPK pathways |
| Lucidone | Inhibition of NF-κB nuclear translocation and JNK phosphorylation[4] |
| MI-2 | MALT1 inhibitor, leading to suppression of the NF-κB pathway[6] |
| Bay 11-7082 | IKK inhibitor, preventing IκBα phosphorylation |
Experimental Protocol: NF-κB Reporter Assay
Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the NF-κB reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or other test compounds.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control and determine the inhibitory effect of the compound.
Signaling Pathway and Experimental Workflow
Anti-Viral Activity: Inhibition of Epstein-Barr Virus (EBV) Early Antigen Induction
This compound, along with other related triterpenoids, has demonstrated potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells.[7] This assay is often used as a primary screening tool for anti-tumor promoters.
Comparative Data
| Compound | Activity | Reference |
| This compound | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [7] |
| Lucidenic Acids (A, C, D2, E2, F) | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [7] |
| Apigenin | Inhibits EBV lytic protein expression | [8] |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Inhibit EBV-EA activation | [9] |
Experimental Protocol: EBV-EA Induction Assay
Principle: This assay measures the ability of a compound to inhibit the activation of the EBV lytic cycle, which is initiated by the expression of early antigens (EA). Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are stimulated to enter the lytic cycle. The expression of EA is then detected, typically by immunofluorescence.
Procedure:
-
Cell Culture: Culture Raji cells in an appropriate medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds.
-
Induction: Induce the EBV lytic cycle by adding an inducing agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Incubation: Incubate the cells for a sufficient period to allow for EA expression (e.g., 48 hours).
-
Immunofluorescence Staining: Fix the cells and stain for EBV-EA using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Observe the cells under a fluorescence microscope and count the percentage of EA-positive cells.
-
Data Analysis: Calculate the percentage of inhibition of EBV-EA induction by the test compound compared to the control.
Inhibition of Adipocyte Differentiation
Preliminary studies suggest that this compound may inhibit the differentiation of pre-adipocytes into mature adipocytes, a process known as adipogenesis. This effect is likely mediated by the modulation of key transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
Comparative Compounds
| Compound/Class | Proposed Target/Mechanism |
| This compound (Proposed) | Modulation of PPARγ and C/EBPα |
| Resveratrol, Curcumin | Inhibition of adipogenesis |
| Docosahexaenoic acid (DHA) | Inhibition of adipocyte differentiation |
| Caffeine | Suppression of C/EBPα and PPARγ expression |
| YM976 | Reduction of PPARγ and C/EBPα expression |
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
Principle: The 3T3-L1 pre-adipocyte cell line is a standard model for studying adipogenesis. These cells can be induced to differentiate into mature adipocytes, which accumulate lipid droplets. The inhibitory effect of a compound is assessed by measuring the reduction in lipid accumulation, often visualized by Oil Red O staining.[3]
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes. Once confluent, induce differentiation using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: Treat the cells with various concentrations of this compound throughout the differentiation period.
-
Staining: After several days of differentiation, fix the cells and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the stain from the cells and measure its absorbance to quantify the amount of lipid accumulation. Alternatively, visualize and quantify the stained cells using microscopy.
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on adipocyte differentiation.
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of epstein-barr virus early antigen activation promoted by 12-O-tetradecanoylphorbol-13-acetate by the non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Methyl Lucidenate E2: A Comparative Guide
Methyl Lucidenate E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This guide provides a comparative assessment of its therapeutic index by examining its cytotoxic effects alongside its bioactive concentrations against relevant molecular targets. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Bioactivity and Cytotoxicity
The therapeutic index of a compound provides a measure of its safety by comparing the concentration at which it exerts its therapeutic effect to the concentration at which it becomes toxic. While a formal therapeutic index for this compound has not been established, we can evaluate its therapeutic potential by comparing its half-maximal inhibitory concentration (IC50) for desired biological activities with its IC50 for cytotoxicity against various cell lines.
The data presented in the table below summarizes the known IC50 values for this compound and related lucidenic acids. This comparison allows for an initial assessment of the compound's therapeutic window.
| Compound | Biological Target/Activity | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Acetylcholinesterase Inhibition | - | 17.14 ± 2.88 | [2][3][4] |
| Cytotoxicity | Various | Not specified | [5] | |
| Lucidenic Acid A | Acetylcholinesterase Inhibition | - | 24.04 ± 3.46 | [3] |
| Cytotoxicity | COLO205, HCT-116, HepG2 | 154, 428, 183 | [3] | |
| Cytotoxicity | PC-3 | 35.0 ± 4.1 | [4] | |
| Cytotoxicity | HL-60 | 61 (72h), 142 (24h) | [4] | |
| Lucidenic Acid N | Acetylcholinesterase Inhibition | - | 25.91 ± 0.89 | [3] |
| Cytotoxicity | COLO205, HepG2, HL-60 | 486, 230, 64.5 | [3] | |
| Lucidenic Acid B | Cytotoxicity | HL-60, HepG2 | 45.0, 112 | [3] |
| Lucidenic Acid C | Cytotoxicity | A549 | 52.6 - 84.7 | [4] |
Experimental Protocols
To ensure the reproducibility and standardization of research, detailed experimental protocols for assessing the cytotoxicity and biological activity of this compound are provided below.
Cytotoxicity Assay (MTT/MTS Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)[1]
-
Cell Culture Medium (e.g., DMEM)[1]
-
This compound[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[1][6]
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
96-well plates[1]
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.[1]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.[1][6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).[6]
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][6]
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a widely used method to screen for inhibitors of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE)[2]
-
Acetylthiocholine iodide (ATCI)[2]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[2]
-
Phosphate (B84403) buffer (pH 8.0)[2]
-
This compound dissolved in a suitable solvent (e.g., DMSO)[2]
-
96-well plate[2]
-
Microplate reader[2]
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a stock solution of this compound and serial dilutions to the desired concentrations.[9]
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound solution (this compound), and the AChE enzyme solution.[8][9]
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[9]
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate solution.[9]
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor. Determine the IC50 value from the dose-response curve.[2]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
